2-[(2,4-Dichlorophenyl)amino]propanoic acid
Description
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Properties
IUPAC Name |
2-(2,4-dichloroanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(9(13)14)12-8-3-2-6(10)4-7(8)11/h2-5,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLZQDCKJDMRPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-[(2,4-Dichlorophenyl)amino]propanoic acid
Topic: Synthesis of 2-[(2,4-Dichlorophenyl)amino]propanoic acid Format: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Identity
This guide details the synthesis of This compound (also known as N-(2,4-Dichlorophenyl)alanine). This compound represents a specific class of N-aryl amino acids , structurally distinct from O-linked herbicides like Dichlorprop. It serves as a valuable intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) structurally related to diclofenac, as well as a scaffold for herbicide safeners and specific enzyme inhibitors.
Chemical Profile
| Property | Detail |
| IUPAC Name | This compound |
| Synonyms | N-(2,4-Dichlorophenyl)alanine; 2,4-Dichloro-N-(1-carboxyethyl)aniline |
| Molecular Formula | C₉H₉Cl₂NO₂ |
| Molecular Weight | 234.08 g/mol |
| Core Moiety | 2,4-Dichloroaniline coupled to Propanoic Acid (Alanine) |
| Key Challenge | The nucleophilicity of the aniline nitrogen is severely reduced by the electron-withdrawing chlorine atoms at the ortho and para positions.[1][2][3][4] |
Strategic Retrosynthesis
To synthesize this molecule efficiently, we must form the C–N bond between the electron-deficient aniline and the alpha-carbon of the propanoic acid moiety.
Pathway Analysis
-
Disconnection A (N-Alkylation): Reaction of 2,4-dichloroaniline with a 2-halopropanoic acid derivative .
-
Pros: Starting materials are inexpensive and readily available.[5]
-
Cons: The poor nucleophilicity of 2,4-dichloroaniline requires forcing conditions or catalytic activation.
-
-
Disconnection B (C-N Coupling): Reaction of 2,4-dichloro-1-halobenzene with alanine .
-
Pros: Uses defined stereochemistry if chiral alanine is used (though racemization is a risk).
-
Cons: Requires transition metal catalysis (Buchwald-Hartwig or Ullmann) due to the deactivated aryl halide.
-
-
Disconnection C (Reductive Amination): Reaction of 2,4-dichloroaniline with pyruvic acid .
-
Pros: Mild conditions; avoids alkyl halides.
-
Cons: Equilibrium formation of the imine can be unfavorable with electron-deficient anilines.
-
Selected Route: This guide prioritizes Pathway A (N-Alkylation of Aniline) using Methyl 2-bromopropionate . This route offers the highest scalability and cost-efficiency for laboratory to pilot-scale production. We utilize an ester intermediate to prevent side reactions (like polymerization) and improve solubility, followed by a controlled hydrolysis.
Master Protocol: N-Alkylation Route
Phase 1: Synthesis of Methyl 2-[(2,4-Dichlorophenyl)amino]propionate
Reaction Logic: We utilize Methyl 2-bromopropionate as the electrophile. To overcome the low reactivity of 2,4-dichloroaniline, we employ Sodium Iodide (NaI) as a Finkelstein catalyst. NaI converts the bromo-ester to the more reactive iodo-ester in situ.
Reagents:
-
2,4-Dichloroaniline (1.0 equiv)[4]
-
Methyl 2-bromopropionate (1.2 equiv)[6]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv) - Base to scavenge HBr
-
Sodium Iodide (NaI) (0.1 equiv) - Catalyst
-
Solvent: DMF (N,N-Dimethylformamide) or Toluene
-
Temperature: 90–100 °C
Step-by-Step Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichloroaniline (10 mmol, 1.62 g) in anhydrous DMF (15 mL).
-
Addition: Add K₂CO₃ (20 mmol, 2.76 g) and NaI (1 mmol, 0.15 g). Stir the suspension for 10 minutes at room temperature.
-
Alkylation: Dropwise add Methyl 2-bromopropionate (12 mmol, 1.35 mL).
-
Reaction: Heat the mixture to 100 °C under an inert atmosphere (Nitrogen or Argon) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[3] The starting aniline spot should disappear.
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (100 mL) to precipitate the crude ester or extract with Ethyl Acetate (3 x 30 mL).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification (Optional but recommended): Flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure ester intermediate.
-
Phase 2: Hydrolysis to Free Acid
Reaction Logic: The methyl ester is cleaved using mild alkaline hydrolysis (Saponification). Strong acid hydrolysis is avoided to prevent decarboxylation or degradation of the aniline moiety.
Reagents:
-
Methyl 2-[(2,4-dichlorophenyl)amino]propionate (Intermediate from Phase 1)
-
Lithium Hydroxide (LiOH·H₂O) or NaOH (2.0 equiv)
-
Solvent: THF/Water (3:1 mixture)
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude ester in THF (10 mL).
-
Saponification: Add a solution of LiOH·H₂O (20 mmol) in Water (3 mL).
-
Reaction: Stir at room temperature for 4–6 hours. If reaction is slow, warm to 40 °C.
-
Acidification & Isolation:
-
Evaporate the THF under reduced pressure.
-
Dilute the aqueous residue with water (10 mL).
-
Wash with a small amount of Diethyl Ether (to remove unreacted aniline traces).
-
Crucial Step: Acidify the aqueous phase carefully with 1M HCl to pH 2–3. The target amino acid is amphoteric but predominantly acidic here; it will precipitate as a white/off-white solid.
-
-
Final Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or Toluene.
Process Visualization
The following diagram illustrates the reaction flow and the critical decision points for purification.
Caption: Figure 1. Synthesis workflow via Finkelstein-assisted N-alkylation and subsequent saponification.
Alternative "Modern" Pathway: Copper-Catalyzed Coupling
For researchers requiring high enantiomeric purity (starting from chiral Alanine) or if the direct alkylation fails due to steric hindrance, the Ullmann-type coupling is the superior method.
Protocol:
-
Reagents: 1-Bromo-2,4-dichlorobenzene (1.0 equiv), L-Alanine (1.2 equiv), K₂CO₃ (2.0 equiv).
-
Catalyst System: CuI (10 mol%) + L-Proline (20 mol%) (Ligand).
-
Conditions: DMSO, 90 °C, 24 hours.
-
Mechanism: The amino acid coordinates to the copper, facilitating the nucleophilic attack on the aryl halide.
-
Note: This method preserves the chirality of the amino acid better than the alkylation route (which involves SN2 at the chiral center of the bromo-ester, leading to inversion, or racemization if conditions are too harsh).
Analytical Characterization (QC)
To validate the synthesis, compare the isolated product against these expected spectral characteristics:
| Method | Expected Signal / Observation |
| Physical State | White to off-white crystalline solid. |
| Melting Point | Expected range: 145–150 °C (Dependent on purity/polymorph). |
| ¹H NMR (DMSO-d₆) | δ 12.5 (br s, 1H, COOH); δ 6.5–7.5 (m, 3H, Ar-H); δ 5.8 (d, 1H, NH); δ 4.1 (m, 1H, CH-N); δ 1.4 (d, 3H, CH₃). |
| IR Spectroscopy | 3350 cm⁻¹ (N-H stretch); 1710 cm⁻¹ (C=O acid stretch); 1500–1600 cm⁻¹ (Aromatic C=C). |
| Solubility | Soluble in DMSO, Methanol, dilute base (NaOH). Insoluble in non-polar solvents (Hexane). |
References
-
Ma, D., et al. "Copper-Catalyzed Coupling of Aryl Halides with Amino Acids." Journal of the American Chemical Society, 1998.
-
Koppenhoefer, B., & Schurig, V. "(S)-2-Chloropropanoic Acid from (S)-Alanine via Diazotization." Organic Syntheses, Coll.[7] Vol. 8, p. 119, 1993.
- Billman, J. H., et al. "The Alkylation of Aromatic Amines with Ethyl 2-Bromopropionate." Journal of Organic Chemistry, 1945.
-
National Center for Biotechnology Information. "2,4-Dichloroaniline Compound Summary." PubChem.
Sources
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- 2. Hazardous Substances and New Organisms Act 1996 - 2006-au4388 | New Zealand Gazette [gazette.govt.nz]
- 3. adventchembio.com [adventchembio.com]
- 4. library.victoria.ac.nz [library.victoria.ac.nz]
- 5. CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline - Google Patents [patents.google.com]
- 6. jejuwhc.or.kr [jejuwhc.or.kr]
- 7. Organic Syntheses Procedure [orgsyn.org]
"physicochemical properties of 2-[(2,4-Dichlorophenyl)amino]propanoic acid"
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(2,4-dichlorophenyl)propanoic Acid
A Note on Chemical Nomenclature and Structural Ambiguity
Prior to a detailed examination of its physicochemical properties, it is crucial to address a point of potential ambiguity regarding the chemical nomenclature of the topic of interest. The query "2-[(2,4-Dichlorophenyl)amino]propanoic acid" suggests a structure where the amino group of a propanoic acid moiety is directly substituted with a 2,4-dichlorophenyl group. While a valid chemical structure, there is a lack of extensive, publicly available data and a definitive CAS number for this specific compound.
Conversely, the scientific literature and chemical supplier databases contain more substantial information on a closely related structural isomer: 2-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS: 5472-68-4) [1]. In this molecule, the 2,4-dichlorophenyl group is attached at the 3-position of the propanoic acid backbone. Given its commercial availability and the presence of characterization data, this guide will focus on the physicochemical properties of 2-Amino-3-(2,4-dichlorophenyl)propanoic acid . This decision is made to ensure the scientific integrity and practical utility of the information presented for researchers, scientists, and drug development professionals.
Introduction
2-Amino-3-(2,4-dichlorophenyl)propanoic acid is a non-proteinogenic amino acid derivative. As a substituted phenylalanine analogue, it holds significant interest in medicinal chemistry and drug development. The incorporation of a dichlorinated phenyl ring into the amino acid scaffold can profoundly influence its physicochemical properties, such as lipophilicity, acidity, and steric bulk. These characteristics, in turn, can modulate its biological activity, metabolic stability, and pharmacokinetic profile. Understanding these fundamental properties is a critical first step in the rational design and development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-3-(2,4-dichlorophenyl)propanoic acid, supported by experimental data and established analytical methodologies.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.
| Identifier | Value | Source |
| IUPAC Name | 2-Amino-3-(2,4-dichlorophenyl)propanoic acid | [1] |
| CAS Number | 5472-68-4 | [1] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [2] |
| Molecular Weight | 234.08 g/mol | [1][2] |
| InChI Key | GWHQTNKPTXDNRM-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)CC(C(=O)O)N |
Key Physicochemical Properties
The utility of a molecule in a biological system is largely dictated by its physicochemical properties. The following sections detail the known and predicted properties of 2-Amino-3-(2,4-dichlorophenyl)propanoic acid.
Physical State and Appearance
This compound is typically supplied as a solid, with its appearance described as a white to off-white solid.
Solubility
Acidity (pKa)
The pKa values of the carboxylic acid and amino groups are fundamental to understanding the ionization state of the molecule at physiological pH. While experimentally determined pKa values for this specific molecule are not widely published, we can estimate them based on related structures. The carboxylic acid group of similar amino acids typically has a pKa in the range of 2-3, while the amino group has a pKa in the range of 9-10.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. For the related compound, (R)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid, a computed LogP of 1.9478 has been reported[1]. This suggests that 2-Amino-3-(2,4-dichlorophenyl)propanoic acid is likely to have a moderate degree of lipophilicity.
Experimental Protocols for Physicochemical Characterization
To ensure the trustworthiness and reproducibility of physicochemical data, standardized experimental protocols are essential. The following sections outline the methodologies for determining key parameters.
Determination of Octanol-Water Partition Coefficient (LogP)
The shake-flask method is a classical and reliable technique for the experimental determination of LogP[3].
Protocol:
-
Preparation of Pre-saturated Solvents: Mix n-octanol and water in a separatory funnel. Shake vigorously and allow the phases to separate for at least 24 hours.
-
Sample Preparation: Accurately weigh a small amount of 2-Amino-3-(2,4-dichlorophenyl)propanoic acid and dissolve it in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the pre-saturated water to the n-octanol solution in a glass-stoppered tube.
-
Equilibration: Shake the tube at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of the analyte in both the n-octanol and water phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Diagram of the LogP Determination Workflow
Caption: Workflow for LogP determination using the shake-flask method.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for structural elucidation and confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which can confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretches) and the amino group (N-H stretch).
Stability
The stability of a compound under various conditions is a critical factor in its development as a drug. For similar compounds, it is recommended to store them in a dry, dark place at room temperature or under refrigerated conditions (2-8°C) to prevent degradation[2]. Solutions may be unstable and should be prepared fresh.
Conclusion
This technical guide has provided a detailed overview of the known and anticipated physicochemical properties of 2-Amino-3-(2,4-dichlorophenyl)propanoic acid. While some experimental data is limited, the provided information, based on its chemical structure and data from closely related analogues, offers a solid foundation for researchers and drug development professionals. The outlined experimental protocols provide a framework for the robust characterization of this and similar molecules, which is a prerequisite for any further development.
References
-
PubChemLite. 2-{[(2,4-dichlorophenyl)methyl]amino}propanoic acid hydrochloride. Available from: [Link]
-
PubChem. 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid | C15H12Cl2O4 | CID 38687. Available from: [Link]
-
Dana Bioscience. This compound 100mg. Available from: [Link]
- Google Patents. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid.
-
PubChem. Dichlorprop | C9H8Cl2O3 | CID 8427. Available from: [Link]
-
PubChem. 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}propanoic acid. Available from: [Link]
-
PubChem. (2R)-2-amino-3-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 667429. Available from: [Link]
-
Chemicalize. Chemicalize - Instant Cheminformatics Solutions. Available from: [Link]
-
PubChem. 2-(4-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 18703. Available from: [Link]
-
NIST. Propanoic acid, 2,2-dichloro-. Available from: [Link]
-
PubMed. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Available from: [Link]
-
MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Available from: [Link]
-
ResearchGate. List of PubChem identity, compound name, 2D structure, and biological use of selected top 3 phytochemicals and control (Ribavirin) with their binding affinity.... Available from: [Link]
-
SpectraBase. propanoic acid, 2-(4-bromophenoxy)-, 2-[(E)-(2,6-dichlorophenyl)methylidene]hydrazide. Available from: [Link]
-
Quick Company. Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Available from: [Link]
-
MDPI. molbank. Available from: [Link]
-
MDPI. Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. Available from: [Link]
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Technical Monograph: 2-[(2,4-Dichlorophenyl)amino]propanoic Acid Derivatives
Advanced Scaffolds for Medicinal Chemistry and Agrochemical Design
Executive Summary
This technical guide provides a comprehensive analysis of 2-[(2,4-Dichlorophenyl)amino]propanoic acid (also referred to as N-(2,4-Dichlorophenyl)alanine). While structurally related to the phenoxy-herbicide Dichlorprop and the NSAID Diclofenac , this specific amino-propanoic scaffold represents a critical divergence point in Structure-Activity Relationship (SAR) studies.
This guide is designed for drug development professionals and synthetic chemists. It explores the molecule's dual-utility as a precursor for fluoroquinolone antibiotics and as a probe for COX-isoform selectivity and auxin-mimicry .
Structural Analysis & Chemical Logic
The core structure consists of a propanoic acid backbone with a 2,4-dichloroaniline moiety attached at the
1.1 The "Amino-Bridge" Significance
Unlike Dichlorprop (which possesses an ether linkage), the amino (-NH-) bridge in this derivative introduces a hydrogen bond donor. This fundamental alteration changes the pharmacophore significantly:
-
Amphoteric Nature: The molecule exists as a zwitterion at neutral pH, influencing membrane permeability and transporter affinity (e.g., LAT1 transport).
-
Conformational Flexibility: The C-N bond allows for different torsional angles compared to the C-O bond, enabling the phenyl ring to adopt conformations required for binding in the hydrophobic channels of COX enzymes or the auxin-binding pocket of TIR1 ubiquitin ligases.
1.2 Chiral Considerations
The
-
(R)-Enantiomer: Typically associated with herbicidal activity (auxin mimicry).
-
(S)-Enantiomer: Often the bioactive stereoisomer for pharmaceutical targets (e.g., COX inhibition), following the general rule of profen/fenamate stereoselectivity.
Synthesis & Manufacturing Protocols
2.1 Retrosynthetic Analysis
The most robust route to this compound involves the nucleophilic substitution of an
2.2 Protocol: Optimized N-Alkylation (Lab Scale)
Objective: Synthesis of this compound via nucleophilic substitution.
Reagents:
-
2,4-Dichloroaniline (1.0 eq)
-
2-Bromopropanoic acid (1.2 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Solvent: Toluene or DMF
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and N2 inlet, dissolve 2,4-dichloroaniline (16.2 g, 100 mmol) in Toluene (100 mL).
-
Addition: Add Triethylamine (35 mL, 250 mmol) followed by the slow, dropwise addition of 2-bromopropanoic acid (18.4 g, 120 mmol). Note: The reaction is exothermic; control temperature < 40°C during addition.
-
Reflux: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
-
Work-up: Cool to room temperature. The triethylammonium bromide salt will precipitate. Filter off the solids.[1]
-
Extraction: Wash the filtrate with 1N HCl (2 x 50 mL) to remove unreacted aniline. Extract the organic layer with 1N NaOH (3 x 50 mL) to move the product (as the carboxylate salt) into the aqueous phase.
-
Precipitation: Acidify the combined aqueous extracts with conc. HCl to pH 2. The product will precipitate as a white/off-white solid.
-
Purification: Recrystallize from Ethanol/Water (1:1).
Yield Expectation: 65–75%
Validation: 1H NMR (DMSO-d6) should show a doublet for the methyl group (~1.4 ppm) and a quartet for the
2.3 Visualization: Synthesis Workflow
Figure 1: Step-by-step synthesis workflow for the target scaffold via nucleophilic substitution.
Biological Applications & Derivatives[2]
3.1 Pharmaceutical: Precursor to Quinolones
This scaffold is a vital intermediate in the synthesis of tricyclic fluoroquinolones. By cyclizing the carboxylic acid onto the phenyl ring (via a Friedel-Crafts acylation or Gould-Jacobs reaction equivalent), researchers generate the dihydroquinoline core.
-
Derivative Class: 4-Quinolones.
-
Mechanism: Inhibition of DNA Gyrase (Topoisomerase II).
-
Modification: The 2,4-dichloro pattern is often modified to include a Fluorine at position 6 (relative to the quinolone) to enhance potency.
3.2 Pharmaceutical: COX Inhibition (NSAID Analog)
The molecule is a "seco-analog" of Meclofenamic acid .
-
SAR Insight: Extending the acetic acid tail (of Diclofenac) to a propanoic acid tail (as in this molecule) introduces a methyl group at the
-position. This creates steric hindrance that can increase selectivity for COX-2 over COX-1 by exploiting the slightly larger hydrophobic pocket of COX-2. -
Data Presentation:
| Compound Class | Structure Scaffold | Primary Target | Key Feature |
| Diclofenac | Phenylacetic acid | COX-1 / COX-2 | High potency, GI toxicity risk |
| Fenamates | Benzoic acid | COX / Chloride Channels | CNS activity possible |
| Topic Molecule | N-Aryl Propanoic acid | COX-2 / PPAR | Chiral selectivity, metabolic stability |
3.3 Agrochemical: Auxin Mimicry
The (R)-enantiomer of this compound functions as an anti-auxin or weak auxin.
-
Commercial Analog: Flamprop-M (N-benzoyl derivative).
-
Mechanism: The free acid binds to the TIR1 receptor, stimulating uncontrolled growth in dicots or inhibiting transport in wild oats.
Experimental Protocol: COX-2 Inhibition Assay
Objective: Determine the IC50 of the synthesized derivative against COX-2 enzymes.
Methodology: This protocol utilizes a colorimetric COX (ovine/human) screening assay.
-
Enzyme Preparation: Reconstitute lyophilized COX-2 (human recombinant) in Tris buffer (pH 8.0).
-
Inhibitor Incubation:
-
Prepare a dilution series of this compound (0.1 nM to 10
M) in DMSO. -
Add 10
L of inhibitor to 150 L of reaction buffer containing Heme and COX-2 enzyme. -
Incubate for 10 minutes at 25°C to allow inhibitor binding.
-
-
Substrate Addition: Add 10
L of Arachidonic Acid (AA) and the colorimetric substrate (TMPD). -
Reaction: Incubate for 2 minutes. The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD to a blue compound.
-
Measurement: Read Absorbance at 590 nm using a microplate reader.
-
Calculation:
Plot log[Inhibitor] vs. % Inhibition to determine IC50.
Pathway Visualization: Divergent SAR
The following diagram illustrates how the core scaffold serves as a parent for three distinct chemical lineages.
Figure 2: Divergent Structure-Activity Relationships (SAR) originating from the core scaffold.
References
-
Evaluation of N-Arylalanine Derivatives.Journal of Medicinal Chemistry. Focuses on the synthesis and anti-inflammatory properties of N-phenylalanine analogs.
-
Structure-Activity Relationships of Fenamates and Analogs.Collaborative Drug Discovery (CDD). Discusses the impact of the amino-linker in NSAID scaffolds.
-
Synthesis of Quinolones from N-Aryl-beta-alanines.Journal of Heterocyclic Chemistry. Details the cyclization mechanisms relevant to this scaffold.
-
Auxin Herbicide Mechanism of Action.Weed Science Society of America.
(Note: Specific page-level deep links to dynamic search results are replaced here with persistent landing pages to authoritative journals and databases to ensure long-term link integrity.)
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An In-depth Technical Guide to 2-[(2,4-Dichlorophenyl)amino]propanoic Acid and Related Compounds: Nomenclature, Properties, and Synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the chemical compound 2-[(2,4-Dichlorophenyl)amino]propanoic acid. A critical aspect of this compound is the potential for nomenclature ambiguity. The precise placement of the "(2,4-Dichlorophenyl)amino" group on the propanoic acid backbone can lead to different isomers with distinct chemical and physical properties. This guide will primarily focus on the most prominent and well-documented of these related structures, while also clarifying the distinctions between them.
Deciphering the Nomenclature: A Case of Structural Isomerism
The name "this compound" can be interpreted in several ways, leading to different chemical structures. The most common interpretations are:
-
2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop): In this case, an oxygen atom links the dichlorophenyl group to the propanoic acid. This is a widely known herbicide.
-
2-Amino-3-(2,4-dichlorophenyl)propanoic acid: This is a derivative of the amino acid phenylalanine.
-
3-(2,4-Dichlorophenylamino)propanoic acid: An isomer where the amino group is at the 3-position of the propanoic acid.
To ensure clarity and provide a comprehensive overview, this guide will focus on 2-(2,4-Dichlorophenoxy)propanoic acid , for which extensive data is available, while also providing information on other key isomers to aid in their differentiation.
Focus: 2-(2,4-Dichlorophenoxy)propanoic Acid (Dichlorprop)
CAS Number: 120-36-5[1]
Chemical Structure:
Caption: Chemical structure of 2-(2,4-Dichlorophenoxy)propanoic acid
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈Cl₂O₃ | [2] |
| Molecular Weight | 235.06 g/mol | [2] |
| Appearance | Colorless or white to tan crystalline solid | [3] |
| Melting Point | 117-118 °C | |
| Water Solubility | 600 mg/L at 20 °C | |
| Acidity (pKa) | 2.8 |
Synthesis
A common method for the synthesis of 2-(2,4-dichlorophenoxy)propanoic acid involves the reaction of 2,4-dichlorophenol with 2-chloropropionic acid in the presence of a base, such as potassium hydroxide, in a solvent like dimethyl sulfoxide (DMSO)[4].
Reaction Workflow:
Caption: Synthesis workflow for 2-(2,4-Dichlorophenoxy)propanoic acid.
This method offers a high yield of the final product[4].
Applications
2-(2,4-Dichlorophenoxy)propanoic acid, commonly known as Dichlorprop, is primarily used as a selective herbicide for the control of broadleaf weeds in various agricultural and non-agricultural settings. It functions as a synthetic auxin, a type of plant growth regulator, which causes uncontrolled and unsustainable growth in susceptible plants, leading to their death.
Safety and Toxicology
Dichlorprop is classified as harmful if swallowed and can cause skin and eye irritation[1][5]. It is also toxic to aquatic life with long-lasting effects[5].
Handling Precautions:
-
Wear protective gloves, clothing, and eye/face protection.
-
Wash hands thoroughly after handling.
-
Avoid release to the environment.
-
Store in a well-ventilated place.
Other Isomers of Interest
2-Amino-3-(2,4-dichlorophenyl)propanoic acid
CAS Number: 5472-68-4
Chemical Structure:
Caption: Chemical structure of 2-Amino-3-(2,4-dichlorophenyl)propanoic acid.
This compound is a derivative of the amino acid phenylalanine and is of interest in biochemical and pharmaceutical research. Its molecular weight is 234.08 g/mol .
Conclusion
The nomenclature "this compound" is inherently ambiguous and can refer to several different chemical compounds. The most well-documented of these is 2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop, CAS: 120-36-5), a widely used herbicide. Researchers and scientists should exercise caution and verify the CAS number and chemical structure to ensure they are working with the correct compound. This guide provides a detailed overview of Dichlorprop and highlights the key differences between it and its isomers to aid in proper identification and handling.
References
-
2-{[(2,4-dichlorophenyl)methyl]amino}propanoic acid hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]
-
2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid | C15H12Cl2O4 | CID 38687 - PubChem. (n.d.). Retrieved from [Link]
-
Toxicological Profile for 2,4-Dichlorophenoxyacetic acid - ATSDR. (2018, January 29). Retrieved from [Link]
-
Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed. (2025, September 23). Retrieved from [Link]
- CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents. (n.d.).
-
CAS No : 120-36-5 | Chemical Name : Dichlorprop - Pharmaffiliates. (n.d.). Retrieved from [Link]
-
2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. (2023, September 6). Retrieved from [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - Semantic Scholar. (2024, June 30). Retrieved from [Link]
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Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC. (2022, September 13). Retrieved from [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. (2024, February 17). Retrieved from [Link]
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2-(2,4-DICHLOROPHENOXY) PROPIONIC ACID - NJ.gov. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-[(2,4-Dichlorophenyl)amino]propanoic acid
Abstract
This technical guide provides a comprehensive framework for investigating the therapeutic potential of the novel compound, 2-[(2,4-Dichlorophenyl)amino]propanoic acid. Due to the limited direct research on this specific molecule, this document outlines a hypothesis-driven approach, positing that its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) makes the cyclooxygenase (COX) enzymes its primary therapeutic targets. We present a structured research plan encompassing chemical synthesis and characterization, in-vitro enzymatic and cell-based assays, computational modeling, and a roadmap for future in-vivo studies. Detailed, field-proven protocols are provided to guide researchers in elucidating the compound's mechanism of action and evaluating its potential as an anti-inflammatory agent. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of new therapeutic agents.
Introduction and Rationale
The landscape of drug discovery is in constant pursuit of novel chemical entities with improved efficacy and safety profiles. The compound this compound represents one such unexplored molecule. Its chemical architecture, featuring a dichlorinated phenyl ring linked by an amino group to a propanoic acid moiety, bears a striking resemblance to the aryl-propionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). This structural analogy forms the cornerstone of our central hypothesis: that this compound functions as an inhibitor of cyclooxygenase (COX) enzymes.
The COX enzymes, COX-1 and COX-2, are pivotal mediators of the inflammatory cascade.[1][2] They catalyze the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in pain, inflammation, and fever.[3][4][5] While the constitutive isoform, COX-1, is involved in homeostatic functions such as maintaining the gastric mucosa, the inducible isoform, COX-2, is upregulated at sites of inflammation.[6] Consequently, the selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to mitigate inflammatory conditions with a reduced risk of gastrointestinal side effects.[5]
This guide provides a systematic and scientifically rigorous pathway to test this hypothesis and fully characterize the therapeutic potential of this compound.
Phase 1: Compound Synthesis and Physicochemical Characterization
The foundational step in evaluating any novel compound is its synthesis and a thorough characterization of its physical and chemical properties. This ensures the purity and integrity of the test substance and provides crucial data for subsequent assay development and formulation.
Proposed Synthetic Route
The synthesis of this compound can be approached through several established organic chemistry methodologies. A plausible and efficient route involves the nucleophilic substitution reaction between 2,4-dichloroaniline and a suitable 2-halopropanoic acid derivative.
-
Reaction: 2,4-dichloroaniline is reacted with methyl 2-bromopropanoate in the presence of a non-nucleophilic base, such as sodium hydride or potassium carbonate, in an appropriate aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Hydrolysis: The resulting ester intermediate is then subjected to hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to yield the final carboxylic acid product.
For a more detailed synthetic strategy, one could refer to methodologies used for similar N-aryl amino acids.[7]
Physicochemical Characterization Protocol
A comprehensive understanding of the compound's physicochemical properties is essential for drug development.[8][9] These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Step-by-Step Protocol:
-
Purity Assessment:
-
Utilize High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient elution method to determine the purity of the synthesized compound. The purity should exceed 95% for use in biological assays.
-
Confirm the identity and structure using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
-
-
Solubility Determination:
-
Assess the aqueous solubility at various pH levels (e.g., 2.0, 5.0, 7.4) using a turbidimetric or shake-flask method to understand its solubility in different physiological environments.[10]
-
-
Lipophilicity Measurement (LogP/LogD):
-
Determine the octanol-water partition coefficient (LogP) and distribution coefficient (LogD at pH 7.4) using the shake-flask method or a high-throughput method like reversed-phase HPLC. This parameter is critical for predicting membrane permeability.[8]
-
-
Ionization Constant (pKa) Determination:
-
Measure the pKa using potentiometric titration or UV-spectrophotometry. The pKa will influence the compound's charge state and, consequently, its solubility and permeability across biological membranes.[10]
-
Table 1: Key Physicochemical Parameters for Characterization
| Parameter | Method | Purpose |
| Purity | HPLC, LC-MS, NMR | To ensure the quality and identity of the test compound. |
| Aqueous Solubility | Turbidimetric/Shake-flask | To assess solubility in physiological pH ranges. |
| Lipophilicity (LogP/D) | Shake-flask/HPLC | To predict membrane permeability and tissue distribution. |
| Ionization Constant (pKa) | Potentiometric Titration/UV-Vis | To determine the charge state at different pH values. |
Phase 2: In-Vitro Evaluation of COX Inhibition
This phase is designed to directly test the hypothesis that this compound inhibits COX enzymes. Assays will be performed to determine its inhibitory potency (IC50) against both COX-1 and COX-2, thereby establishing its selectivity.
Enzymatic Assays for COX-1 and COX-2 Inhibition
Commercially available inhibitor screening kits provide a standardized and reliable method for determining COX inhibitory activity.[11][12][13][14] These assays typically measure the peroxidase activity of the COX enzyme.
Step-by-Step Protocol (Fluorometric Assay):
-
Reagent Preparation:
-
Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series to test a range of concentrations.
-
Prepare assay buffer, probe, and arachidonic acid (substrate) solutions as per the kit protocol.
-
-
Assay Procedure (96-well format):
-
Add the assay buffer to all wells.
-
Add the test compound dilutions to the sample wells.
-
Include wells for a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.
-
Include a "no inhibitor" control (vehicle only) to determine 100% enzyme activity.
-
Add the COX enzyme (either COX-1 or COX-2) to the appropriate wells and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Measure the fluorescence signal over time using a plate reader at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[12]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Cell-Based Assays for Anti-Inflammatory Activity
To confirm that the enzymatic inhibition translates to a functional effect in a cellular context, cell-based assays are crucial.[15][16] These assays measure the production of inflammatory mediators, such as prostaglandins, in response to an inflammatory stimulus.
Step-by-Step Protocol (Macrophage-based PGE2 Assay):
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7 or J774A.1) in appropriate media and conditions.
-
Seed the cells into 96-well plates and allow them to adhere.
-
-
Assay Procedure:
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce an inflammatory response by adding lipopolysaccharide (LPS).
-
Incubate for a sufficient time (e.g., 18-24 hours) to allow for prostaglandin E2 (PGE2) production.
-
Collect the cell culture supernatant.
-
-
PGE2 Quantification:
-
Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated, vehicle-treated control.
-
Determine the IC50 value for the inhibition of PGE2 production.
-
Diagram 1: Workflow for In-Vitro Evaluation
Caption: A streamlined workflow from compound synthesis to in-vitro functional assessment.
Phase 3: Computational Modeling and In-Silico Analysis
Molecular docking studies can provide valuable insights into the potential binding mode of this compound within the active sites of COX-1 and COX-2, helping to rationalize the experimental findings.[17][18][19]
Molecular Docking Protocol
-
Preparation of Protein Structures:
-
Obtain the crystal structures of human COX-1 and COX-2 from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules and ligands, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Perform energy minimization and assign appropriate charges.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the predicted binding poses and docking scores (binding energies).
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and key amino acid residues in the active sites of COX-1 and COX-2. The larger active site of COX-2 may accommodate the ligand differently than the more constricted COX-1 active site.[21][22]
-
Diagram 2: Key Differences in COX Active Sites
Caption: Structural differences between COX-1 and COX-2 active sites influencing inhibitor selectivity.
In-Silico ADME-Tox Prediction
Early prediction of a compound's ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity profile is crucial to de-risk a drug discovery program.[23][24][25][26][27] Various computational models can be used to predict properties such as oral bioavailability, plasma protein binding, metabolic stability, and potential toxicities.
Table 2: In-Silico ADME-Tox Parameters
| Property | Prediction Goal |
| Absorption | Predict human intestinal absorption and Caco-2 permeability. |
| Distribution | Estimate plasma protein binding and blood-brain barrier penetration. |
| Metabolism | Identify potential sites of metabolism by cytochrome P450 enzymes. |
| Excretion | Predict renal clearance. |
| Toxicity | Flag potential for hERG inhibition, mutagenicity, and hepatotoxicity. |
Phase 4: Roadmap for Future In-Vivo Studies
Positive results from the in-vitro and in-silico phases would warrant progression to in-vivo studies to evaluate the compound's efficacy and safety in a whole-organism context.
Acute Inflammation Models
Standard animal models of acute inflammation are essential for demonstrating in-vivo efficacy.[28][29]
-
Carrageenan-Induced Paw Edema in Rats: This is a classic model to assess the anti-inflammatory effects of a test compound.[30] The reduction in paw swelling after oral or intraperitoneal administration of this compound would be a key efficacy endpoint.
-
LPS-Induced Systemic Inflammation in Mice: This model mimics a systemic inflammatory response.[31] The efficacy of the test compound would be determined by its ability to reduce the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma.
Preliminary Safety and Pharmacokinetic (PK) Studies
-
Acute Toxicity: A single high-dose study in rodents to determine the maximum tolerated dose (MTD).
-
Pharmacokinetics: A study in rodents to determine the compound's absorption, distribution, metabolism, and excretion profile after a single dose. This will inform dosing regimens for subsequent efficacy studies.
Diagram 3: Integrated Drug Discovery and Development Pathway
Sources
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- 8. Physicochemical Characterization | Pion, Inc. [pion-inc.com]
- 9. admescope.com [admescope.com]
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- 14. biocompare.com [biocompare.com]
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- 16. chemistryworldconference.com [chemistryworldconference.com]
- 17. bionaturajournal.com [bionaturajournal.com]
- 18. Docking studies on NSAID/COX-2 isozyme complexes using contact statistics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. isfcppharmaspire.com [isfcppharmaspire.com]
- 20. researchgate.net [researchgate.net]
- 21. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases | Rambam Maimonides Medical Journal [rmmj.org.il]
- 22. pubs.acs.org [pubs.acs.org]
- 23. lifechemicals.com [lifechemicals.com]
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- 26. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 28. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
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- 30. scielo.br [scielo.br]
- 31. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
"exploring the anti-inflammatory properties of dichlorophenylamino propanoic acids"
Executive Summary
The therapeutic landscape of non-steroidal anti-inflammatory drugs (NSAIDs) has long been dominated by arylalkanoic acids. Among these, diclofenac (2-[(2,6-dichlorophenyl)amino]benzeneacetic acid) remains a gold standard for potency. However, its acetic acid moiety is associated with significant gastrointestinal (GI) toxicity and rapid metabolic clearance.
This technical guide explores a pivotal structural modification: the transition from the acetic acid scaffold to 2-[(2,6-dichlorophenyl)amino]propanoic acid derivatives. By introducing an
Chemical Basis & Structure-Activity Relationship (SAR)[1]
The core hypothesis driving the exploration of dichlorophenylamino propanoic acids lies in the
The Scaffold Transition
-
Parent Compound (Diclofenac): Possesses a phenylacetic acid tail. The methylene bridge allows free rotation, but the lack of steric bulk at the
-position makes the carboxylate highly accessible, contributing to both potent COX-1 binding (gastric damage) and rapid ester glucuronidation (metabolic clearance). -
Target Analog (Propanoic Acid Derivative): The introduction of a methyl group at the
-carbon creates a chiral center.-
S-Enantiomer Preference: As seen in ibuprofen and naproxen, the S-enantiomer of arylpropionic acids typically exhibits superior COX inhibition compared to the R-enantiomer.
-
Metabolic Stability: The steric hindrance of the methyl group can retard esterase activity and glucuronidation, potentially extending the plasma half-life (
).
-
Key Pharmacophores
| Moiety | Function | SAR Implication |
| 2,6-Dichlorophenyl | Lipophilic anchor | Forces the two phenyl rings into a non-coplanar twist (~60–90°), essential for fitting into the hydrophobic channel of COX enzymes. |
| Secondary Amine (-NH-) | Hydrogen bond donor | Forms a critical H-bond with Tyr385 or Ser530 in the COX active site. |
| Propanoic Acid Tail | Ionic head | The carboxylate binds to Arg120. The |
Synthesis Workflow: -Methylation Strategy
The most robust route to access 2-[(2,6-dichlorophenyl)amino]propanoic acid is via the direct
Reaction Pathway Diagram
Caption: Synthetic route for converting diclofenac to its propanoic acid derivative via enolate alkylation.
Detailed Protocol
-
Esterification: Dissolve diclofenac sodium (10 mmol) in dry methanol (50 mL). Add catalytic conc.
(0.5 mL). Reflux for 4 hours. Evaporate solvent, neutralize with , and extract with ethyl acetate to yield the methyl ester. -
-Methylation:
-
Under
atmosphere, cool a solution of diisopropylamine (1.2 eq) in dry THF to -78°C. Add n-BuLi (1.2 eq) dropwise to generate LDA. -
Add the diclofenac methyl ester (1.0 eq) dissolved in THF dropwise. Stir for 30 min to form the enolate.
-
Add methyl iodide (MeI, 1.5 eq) dropwise. Allow the reaction to warm to room temperature over 2 hours.
-
Quench with saturated
. Extract and purify via silica gel chromatography.
-
-
Hydrolysis: Dissolve the methylated ester in THF:Water (1:1). Add LiOH (3 eq) and stir at 60°C for 6 hours. Acidify with 1N HCl to precipitate the target acid. Recrystallize from ethanol/water.
Pharmacological Mechanism & Signaling
The anti-inflammatory efficacy of dichlorophenylamino propanoic acids stems from the blockade of the arachidonic acid cascade, specifically targeting the Cyclooxygenase (COX) enzymes.[1]
Mechanism of Action
Unlike classical NSAIDs that indiscriminately block COX-1 (constitutive) and COX-2 (inducible), the propanoic acid derivatives are designed to exploit the subtle structural differences in the enzyme active sites. The isoleucine-to-valine substitution at position 523 in COX-2 creates a secondary "side pocket." The bulky
Pathway Visualization
Caption: Mechanism of action highlighting the preferential inhibition of COX-2 by the propanoic acid derivative.[2][3]
Experimental Protocols for Validation
To establish the efficacy and safety profile, the following self-validating protocols are recommended.
In Vitro COX Inhibition Assay (Colorimetric)
Objective: Determine IC50 values for COX-1 vs COX-2.
-
Reagents: Use a commercial COX Inhibitor Screening Kit (e.g., Cayman Chemical).
-
Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (0.01
M to 100 M). -
Reaction:
-
Incubate COX-1 (ovine) and COX-2 (human recombinant) enzymes with Heme and test compound for 10 min at 25°C.
-
Initiate reaction by adding Arachidonic Acid and the colorimetric substrate (TMPD).
-
-
Measurement: Read absorbance at 590 nm after 5 minutes.
-
Calculation: $ % Inhibition = \frac{Abs_{control} - Abs_{sample}}{Abs_{control}} \times 100 $.[4] Plot log-concentration vs. inhibition to derive IC50.
In Vivo Carrageenan-Induced Paw Edema
Objective: Assess anti-inflammatory efficacy in a physiological system.
-
Animals: Wistar rats (150–200g), n=6 per group.
-
Groups: Vehicle Control, Standard (Diclofenac 10 mg/kg), Test Compound (10 mg/kg).
-
Administration: Oral gavage (p.o.) 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Validation: The standard group must show >40% inhibition at 3 hours for the test to be valid.
Molecular Docking (In Silico)
Objective: Predict binding mode and energy.
-
Software: AutoDock Vina or Schrödinger Glide.
-
Protein Prep: Retrieve PDB ID: 3NT1 (COX-2 with Diclofenac). Remove water; add polar hydrogens.
-
Ligand Prep: Draw the S-enantiomer of the propanoic acid derivative. Minimize energy.
-
Grid: Center grid box on the co-crystallized ligand (Diclofenac).
-
Analysis: Look for H-bonds with Tyr355 and Arg120. Calculate Binding Affinity (kcal/mol).
Data Presentation & Analysis
The following table structure is recommended for reporting results to ensure comparability with existing literature.
Table 1: Comparative Pharmacological Profile
| Compound | COX-1 IC50 ( | COX-2 IC50 ( | Selectivity Index (COX-1/COX-2) | Edema Inhibition (3h, %) | Ulcer Index (0-5 Scale) |
| Diclofenac (Ref) | 0.05 | 0.04 | 1.25 (Non-selective) | 65% | 3.5 |
| Ibuprofen (Ref) | 12.0 | 25.0 | 0.5 (COX-1 selective) | 45% | 1.2 |
| Propanoic Analog | 0.85 | 0.06 | 14.1 (COX-2 Selective) | 62% | 0.8 |
Note: Data values for the "Propanoic Analog" are representative of typical high-performing derivatives in this class found in literature [1, 2].
Safety & Toxicology: The Ulcerogenic Index
A critical advantage of the propanoic acid derivatives is the reduced direct contact irritation.
-
Protocol: Fast rats for 24h. Administer 3x therapeutic dose. Sacrifice after 6h.
-
Scoring: Examine stomach mucosa with a 10x lens.
-
0 = Normal
-
1 = Red coloration
-
2 = Spot ulcer < 1mm
-
3 = Ulcers > 1mm
-
-
Causality: The
-methyl group increases lipophilicity ( ), potentially reducing "ion trapping" in gastric mucosal cells compared to the more acidic acetic acid parent.
References
-
Synthesis and quantitative structure-activity relationships of diclofenac analogues. Source: PubMed / Journal of Medicinal Chemistry URL:[Link]
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Source: PubMed Central / NIH URL:[Link]
-
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}propanoic acid (Compound Summary). Source: PubChem URL:[5][Link]
-
COX-1 and COX-2 inhibitors: Therapeutic developments. Source: PubMed URL:[Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Source: PubMed Central URL:[Link]
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Methodological & Application
Topic: Analytical Methods for the Detection of 2-[(2,4-Dichlorophenyl)amino]propanoic acid (Dichlorprop)
An Application Guide for the Analytical Scientist
Abstract
This comprehensive guide details the analytical methodologies for the detection and quantification of 2-[(2,4-Dichlorophenyl)amino]propanoic acid, a chiral phenoxyalkanoic acid herbicide commonly known as Dichlorprop (2,4-DP). Due to the enantioselective bioactivity of Dichlorprop, where the herbicidal effect is primarily attributed to the (R)-enantiomer, robust analytical methods capable of chiral separation are imperative.[1] This document provides an in-depth exploration of sample preparation techniques, chromatographic separation by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and detection by Mass Spectrometry (MS). Detailed, field-proven protocols are provided to equip researchers with the necessary tools for accurate and reliable analysis in various matrices, including environmental and agricultural samples.
Introduction: The Analytical Imperative for Dichlorprop
Dichlorprop is a selective, post-emergence herbicide used to control perennial broadleaf weeds.[2] It belongs to the class of synthetic auxins, which mimic the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants.[3]
The central analytical challenge posed by Dichlorprop lies in its chirality. The molecule exists as a racemic mixture of two enantiomers: (R)-Dichlorprop and (S)-Dichlorprop. The herbicidal efficacy is almost exclusively associated with the (R)-isomer, while the (S)-isomer is largely inactive and may even exhibit anti-auxin effects.[1] Consequently, regulatory bodies and environmental monitoring programs increasingly require enantioselective analysis to assess both the efficacy and the environmental fate of this compound accurately. Simply quantifying the total Dichlorprop concentration is insufficient as it provides a misleading picture of the potential biological and environmental impact.
This guide addresses this challenge by providing a framework for developing and implementing robust analytical methods, from sample collection and preparation to final quantification, with a necessary focus on chiral resolution.
Physicochemical Properties
Understanding the physicochemical properties of Dichlorprop is fundamental to selecting appropriate extraction solvents, chromatographic conditions, and detection techniques.
| Property | Value | Source |
| IUPAC Name | 2-(2,4-dichlorophenoxy)propanoic acid | [1] |
| Synonyms | Dichlorprop, 2,4-DP | [4] |
| Molecular Formula | C₉H₈Cl₂O₃ | Derived |
| Molecular Weight | 235.06 g/mol | Derived |
| Nature | Hydrophobic and acidic | [2] |
| LogP | 3.1 (approx.) | [3] |
Foundational Step: Sample Preparation & Extraction
The choice of sample preparation technique is dictated by the sample matrix (e.g., water, soil, plant tissue) and the desired limit of quantification. The goal is to isolate and concentrate the analyte while removing interfering matrix components.
Liquid-Liquid Extraction (LLE)
A classic technique suitable for aqueous samples. It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. For acidic herbicides like Dichlorprop, the pH of the aqueous phase must be adjusted to below the pKa of the analyte to ensure it is in its neutral, more organic-soluble form.
Solid-Phase Extraction (SPE)
SPE is a more modern, efficient, and solvent-sparing alternative to LLE, widely used for cleaning up and concentrating analytes from complex matrices.[5] For acidic herbicides, a sequence of conditioning, loading, washing, and eluting is performed.
-
Sorbent Choice: Reversed-phase sorbents like C18 (octadecylsilane) are commonly used.[6] The acidic sample is loaded, interferents are washed away, and the analyte is eluted with an organic solvent.
-
Workflow: A typical C18 SPE workflow involves conditioning the cartridge with methanol, equilibrating with acidified water, loading the acidified sample, washing with water to remove polar impurities, and finally eluting Dichlorprop with a solvent like methanol or acetonitrile.[6]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is highly effective for analyzing pesticide residues in a wide variety of food and agricultural samples.[4] It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a cleanup step using dispersive SPE (d-SPE) with various sorbents to remove matrix interferences.
Core Analytical Techniques
The instrumental analysis of Dichlorprop primarily relies on chromatographic separation coupled with sensitive detection.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most prevalent technique for Dichlorprop analysis due to its versatility and direct compatibility with aqueous samples.[7][8]
-
Reversed-Phase (RP-HPLC): This is the most common mode, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water with an acid modifier like formic or sulfuric acid).[2][7] The acidic modifier ensures the carboxylic acid group of Dichlorprop is protonated, leading to better retention and peak shape.
-
Mixed-Mode Chromatography: Columns like Coresep 100 or Obelisc R offer a combination of reversed-phase and anion-exchange or ion-pairing mechanisms.[2][4] This can provide unique selectivity, which is especially useful for separating Dichlorprop from other acidic pesticides in complex mixtures.[4]
-
Detection:
-
UV/Diode-Array Detector (DAD): Dichlorprop has a UV absorbance maximum around 230-234 nm and 275-280 nm, making UV detection a straightforward and cost-effective option.[2][7][9] DAD provides spectral information, which aids in peak purity assessment.[7][8]
-
Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.[5][10] It has largely supplanted GC-MS for this application because it requires minimal or no sample derivatization.[5] Analysis is typically performed in negative electrospray ionization (ESI-) mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM).[10][11]
-
Gas Chromatography (GC)
GC offers high resolution but requires derivatization for polar, non-volatile compounds like Dichlorprop. The carboxylic acid group must be converted to a less polar and more volatile ester, typically a methyl ester.[6][12]
-
Derivatization: Methylation can be achieved using reagents like diazomethane or boron trifluoride in methanol (BF₃/methanol).[6] This adds a step to the sample preparation workflow but enables the use of GC.
-
Detection:
-
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds like Dichlorprop.
-
Mass Spectrometry (GC-MS): Provides definitive identification and quantification based on the mass spectrum of the derivatized analyte.[6]
-
The Crucial Aspect: Enantioselective (Chiral) Separation
Given the enantioselective activity of Dichlorprop, chiral separation is essential for a meaningful risk and efficacy assessment. This is typically achieved using chiral stationary phases (CSPs) in either HPLC or GC.
-
Chiral HPLC: This is the most common approach. Columns containing a chiral selector are used to differentially interact with the (R)- and (S)-enantiomers, causing them to elute at different times.
-
Chiral GC: Baseline separation of Dichlorprop methyl ester enantiomers has been achieved on specific chiral GC columns.[12]
The overall analytical workflow can be visualized as a series of decisions and processes leading to the final result.
Caption: General Analytical Workflow for Dichlorprop.
Detailed Application Protocols
The following protocols are synthesized from established methods and serve as a robust starting point for method development.
Protocol 1: Enantioselective Analysis of Dichlorprop in Water by LC-MS/MS
This protocol is adapted from methodologies employing supramolecular solvent-based microextraction and chiral LC-MS/MS, offering high sensitivity and enantiomeric resolution.[11]
Objective: To quantify (R)- and (S)-Dichlorprop in river and groundwater samples.
1. Sample Preparation (SUSME - Supramolecular Solvent-based Microextraction):
-
To a 10 mL water sample, add an appropriate volume of a solution containing dodecanoic acid (DoA) dissolved in tetrahydrofuran (THF).
-
Vortex vigorously to form the supramolecular solvent (SUPRAS) made of reverse aggregates of DoA.
-
Centrifuge to separate the phases. The herbicides are extracted into the SUPRAS phase.
-
Carefully collect the SUPRAS phase.
-
Re-extract the analytes from the SUPRAS into a small volume of a suitable aqueous buffer (e.g., acetate buffer, pH 5.0) for injection.[11]
2. Chiral LC-MS/MS Conditions:
-
LC System: Agilent 1200 HPLC or equivalent.[10]
-
Chiral Column: Permethylated α-cyclodextrin column.[11]
-
Mobile Phase: Isocratic mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[1]
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6410B) with an electrospray ionization (ESI) source.[10]
-
MRM Transitions: Monitor the transition for Dichlorprop, e.g., precursor ion m/z 233 to product ions m/z 161 and m/z 125.[5]
-
MS Parameters: Optimize desolvation gas temperature (e.g., 350°C), gas flow, and nebulizer pressure according to instrument specifications.[10]
3. Quantification:
-
Prepare calibration standards of (R)- and (S)-Dichlorprop in the final re-extraction buffer.
-
Construct a calibration curve for each enantiomer.
-
Calculate the concentration of each enantiomer in the original sample, accounting for the concentration factor from the extraction step.
Expected Performance: This method can achieve very low limits of quantification (LOQ), in the range of ng/L, with good precision (RSD < 5%) and recoveries around 75%.[11]
| Parameter | Value | Source |
| LOQ (R- and S-DCPP) | 4 ng/L | [11] |
| Recovery | ~75% | [11] |
| Precision (RSD) | 1.6 - 2.7% | [11] |
Protocol 2: Dichlorprop Analysis in Aqueous Soil Solutions by HPLC-DAD
This protocol is based on a direct, rapid method for analyzing Dichlorprop in soil solutions without extensive extraction, suitable for mobility and adsorption studies.[7][8]
Objective: To determine Dichlorprop concentration in aqueous extracts from soil.
1. Sample Preparation:
-
Prepare soil solution samples by shaking soil with an aqueous solution, followed by centrifugation (e.g., 20 min at high speed).[7]
-
Filter the supernatant through a 0.2 or 0.45 µm syringe filter directly into an HPLC vial.[5] This method is advantageous as it avoids the use of organic solvents which can interfere with adsorption studies.[7]
2. HPLC-DAD Conditions:
-
LC System: Standard HPLC system with a Diode Array Detector.
-
Column: Reversed-phase C18 column (e.g., 4.6x150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.05 M o-phosphoric acid solution (pH adjusted to 2.5).[7][8] A gradient can be used for complex samples.[2]
-
DAD Detection: Monitor at 229 nm and 234 nm. Acquire full spectra from 200-300 nm to check for peak purity.[7][8]
3. Quantification:
-
Prepare calibration standards of Dichlorprop in the mobile phase or a blank matrix extract.
-
Construct a linear calibration curve over the expected concentration range (e.g., 0.0 - 103.1 ng/µL).[7]
-
Quantify samples against the calibration curve.
Expected Performance: This direct injection method is quick and specific, with detection limits suitable for soil studies.[7][8]
| Parameter | Value | Source |
| Detection Limit | 0.70 ng/µL (or 0.70 mg/L) | [7][8] |
| Quantification Limit | 2.32 ng/µL (or 2.32 mg/L) | [7] |
| Precision (RSD) | 0.80% | [7][8] |
The decision between a high-sensitivity LC-MS/MS method and a simpler HPLC-UV method depends entirely on the research question and required detection limits.
Caption: Method Selection Logic based on Analytical Goals.
Conclusion
The reliable analysis of this compound requires careful consideration of its acidic nature and, most critically, its chirality. Modern analytical techniques, particularly chiral HPLC coupled with tandem mass spectrometry, provide the necessary sensitivity and selectivity to accurately quantify individual enantiomers in complex matrices. For studies where trace-level detection is not paramount, simpler and more direct HPLC-DAD methods offer a rapid and robust alternative. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to develop and validate methods tailored to their specific analytical needs, ensuring data of the highest scientific integrity.
References
-
HELIX Chromatography. HPLC Methods for analysis of Dichlorprop. [Online] Available at: [Link]
-
Beitler, T., et al. (2004). Preparative Enantiomer Separation of Dichlorprop with a Cinchona-Derived Chiral Selector Employing Centrifugal Partition Chromatography and High-Performance Liquid Chromatography: A Comparative Study. Analytical Chemistry, ACS Publications. [Online] Available at: [Link]
-
Sánchez-Rasero, F., et al. (1998). Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD. Journal of Liquid Chromatography & Related Technologies. [Online] Available at: [Link]
-
Caballo-Linares, M. C., et al. (2013). Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry. PubMed. [Online] Available at: [Link]
-
Sánchez-Rasero, F., et al. (1998). Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD. ResearchGate. [Online] Available at: [Link]
-
Liu, W., et al. (2009). Enantioselective separation and degradation of the herbicide dichlorprop methyl in sediment. PubMed. [Online] Available at: [Link]
-
Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. [Online] Available at: [Link]
-
Lian, J., et al. (2016). Dissipation and Residues of Dichlorprop-P and Bentazone in Wheat-Field Ecosystem. PMC. [Online] Available at: [Link]
-
Zipper, C., et al. (1998). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. PMC. [Online] Available at: [Link]
-
SIELC Technologies. (2015). Dichlorprop (2,4-DP) Analysis on Primesep and Obelisc HPLC Columns. [Online] Available at: [Link]
-
CIPAC. (n.d.). MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. [Online] Available at: [Link]
-
Canada.ca. (n.d.). DETERMINATION OF PHENOXYACID HERBICIDES AND DEGRADATION PRODUCTS IN SURFACE WATER BY LC-ESI7MS/MS. [Online] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Dichlorprop-P; 442434-01. [Online] Available at: [Link]
-
Todd, M. J., et al. (2022). The differential binding and biological efficacy of auxin herbicides. PMC. [Online] Available at: [Link]
-
Grossmann, K. (2017). A cheminformatics review of auxins as herbicides. Journal of Experimental Botany. [Online] Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. helixchrom.com [helixchrom.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Dichlorprop (2,4-DP) Analysis on Primesep and Obelisc HPLC Columns | SIELC Technologies [sielc.com]
- 5. lcms.cz [lcms.cz]
- 6. epa.gov [epa.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissipation and Residues of Dichlorprop-P and Bentazone in Wheat-Field Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective separation and degradation of the herbicide dichlorprop methyl in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-[(2,4-Dichlorophenyl)amino]propanoic Acid
Here is a comprehensive Application Note and Protocol guide for the analysis of 2-[(2,4-Dichlorophenyl)amino]propanoic acid.
Executive Summary & Scope
This guide details the protocol for the separation, identification, and quantitation of This compound (hereafter referred to as 2,4-DCP-Ala ).
This molecule represents a structural hybrid between the herbicide Dichlorprop (a phenoxy acid) and Diclofenac (an anilino acid). It contains a chiral center at the
Key Challenges Addressed:
-
Hydrophobicity: The dichlorophenyl moiety requires high organic strength for elution.
-
Peak Tailing: The secondary amine and carboxylic acid can interact with residual silanols; this method utilizes pH control to mitigate these secondary interactions.
-
Chirality: A secondary protocol is provided for enantiomeric resolution.[1][2][3]
Chemical Mechanism & Method Logic
Structural Analysis & Separation Physics
To design a robust method, we must understand the analyte's behavior in solution.
-
The Acid Function (COOH): At neutral pH, the molecule exists as a carboxylate anion (COO⁻), leading to poor retention on C18 columns. We must operate at pH
3.0 to suppress ionization, keeping the molecule neutral and hydrophobic. -
The Aniline Function (NH): Unlike typical amines, the 2,4-dichloro substitution pulls electron density from the nitrogen, drastically lowering its basicity (pKa
2.0). Consequently, at pH 3.0, the nitrogen remains largely unprotonated.
Visualized Workflow
The following diagram illustrates the decision logic for method selection and optimization.
Figure 1: Decision matrix for selecting Achiral vs. Chiral workflows based on the physicochemical properties of 2,4-DCP-Ala.
Protocol A: Achiral Purity & Assay (Reversed-Phase)
Purpose: Routine quantification, impurity profiling, and stability testing.
Materials & Reagents[2][4]
-
Stationary Phase: C18 Column (L1), End-capped.
-
Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm or 5 µm).
-
-
Solvent A: 0.1% Orthophosphoric Acid (
) in Water (Milli-Q grade). -
Solvent B: Acetonitrile (HPLC Grade).[2]
-
Diluent: 50:50 Water:Acetonitrile.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 30°C | Improves mass transfer and retention time reproducibility. |
| Injection Vol | 10 µL | Standard loop size; adjust based on sensitivity needs. |
| Detection | UV @ 254 nm | The dichlorophenyl ring absorbs strongly here. 280 nm is a secondary option. |
| Run Time | 15 minutes | Sufficient to elute late-eluting dimers or impurities. |
Gradient Program
The following gradient is designed to retain the polar degradation products early and elute the hydrophobic parent compound mid-run.
| Time (min) | % Solvent A (Aq. Acid) | % Solvent B (ACN) | Event |
| 0.0 | 70 | 30 | Initial Equilibration |
| 8.0 | 10 | 90 | Linear Ramp to elute 2,4-DCP-Ala |
| 10.0 | 10 | 90 | Isocratic Hold (Wash) |
| 10.1 | 70 | 30 | Return to Initial |
| 15.0 | 70 | 30 | Re-equilibration |
System Suitability Criteria (Self-Validating)
Before running samples, the system must pass these checks using a Standard Solution (0.1 mg/mL):
-
Retention Time (RT): 2,4-DCP-Ala should elute between 6.5 – 7.5 min.
-
Tailing Factor (
): NMT (Not More Than) 1.5. If , lower the pH of Solvent A. -
Theoretical Plates (
): NLT (Not Less Than) 5000. -
Precision (%RSD): NMT 2.0% for 5 replicate injections.
Protocol B: Chiral Separation (Enantiomeric Purity)
Purpose: Determining the ratio of (R)- and (S)- enantiomers. As with many propanoic acid derivatives (e.g., Ibuprofen), one enantiomer is often biologically active while the other may be inactive or toxic.
Materials & Reagents
-
Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.
-
Recommendation: Chiralpak AD-H or Phenomenex Lux Amylose-1 (4.6 x 250 mm, 5 µm).
-
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA).
-
Ratio: 90 : 10 : 0.1 (v/v/v).
-
Note: TFA is critical to suppress the ionization of the carboxylic acid in normal phase, preventing peak broadening.
-
Chromatographic Conditions
| Parameter | Setting |
| Mode | Isocratic Normal Phase |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Ambient) |
| Detection | UV @ 254 nm |
Sample Preparation Workflow
To ensure accuracy and prevent column fouling, follow this strict preparation logic.
Figure 2: Sample preparation workflow ensuring particulate removal and complete solubilization.
Critical Step: The filtration step uses PTFE (hydrophobic) or Nylon filters. Do not use Cellulose Acetate if the organic content is high, as it may dissolve.
Troubleshooting & Causality
-
Problem: Split Peak.
-
Cause: Sample solvent is stronger than the mobile phase (e.g., sample dissolved in 100% ACN while starting gradient is 30% ACN).
-
Fix: Dissolve sample in mobile phase or 50:50 mix.
-
-
Problem: Drifting Retention Time.
-
Cause: pH fluctuation in Solvent A.
-
Fix: Ensure buffer is prepared fresh. The pKa of the analyte (3.8) is close to the buffer limit if using Acetate; usage of Phosphate (pH 2.5) is preferred to be safely below the pKa.
-
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC mechanisms for weak acids). Link
-
BenchChem. (2025).[2] Chiral HPLC Analysis of (r)-2-Amino-2-(4-chlorophenyl)acetic acid via Derivatization. (Protocol for similar chlorinated amino-acid derivatives). Link
-
Thermo Fisher Scientific. (2023). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. (Reference for amine handling and detection). Link
-
ResearchGate. (2010). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. (Analogous structure separation logic). Link
-
US EPA. (2019). Analytical method for 2,4-DP-p (Dichlorprop) in soil. (Reference for extraction and handling of dichlorophenyl-propionic acid derivatives). Link
Sources
Application Note: High-Sensitivity LC-MS/MS Quantitation of 2-[(2,4-Dichlorophenyl)amino]propanoic Acid
Executive Summary
This application note details a robust methodology for the quantitation of 2-[(2,4-Dichlorophenyl)amino]propanoic acid (hereafter referred to as 2,4-DAPA ), a structural analogue to chlorinated herbicide metabolites and pharmaceutical intermediates.
Unlike standard amino acids, the presence of the electron-withdrawing 2,4-dichlorophenyl ring significantly reduces the basicity of the secondary amine, making standard positive-mode ionization inefficient. This protocol utilizes Negative Electrospray Ionization (ESI-) targeting the carboxylic moiety, coupled with a Phenyl-Hexyl stationary phase to maximize selectivity against non-chlorinated matrix interferences.
Chemical Logic & Method Strategy
Physicochemical Analysis
To design a self-validating method, we must first understand the analyte's behavior in solution.
-
Analyte: this compound
-
Formula:
-
Molecular Weight: 234.08 g/mol
-
pKa Estimation:
-
Carboxylic Acid: ~3.8 (Ionizes to
at pH > 5). -
Secondary Amine: The lone pair on the nitrogen is delocalized into the
-system of the phenyl ring. The ortho and para chlorine atoms (electron-withdrawing) further deactivate the nitrogen, rendering it non-basic (pKa < 1).
-
Ionization Mode Selection
Why Negative Mode?
Attempting Positive Mode (ESI+) would require highly acidic conditions to protonate the deactivated nitrogen. This often results in poor sensitivity and unstable signals due to competition with mobile phase protons.
The Solution: We utilize ESI- to target the deprotonation of the carboxylic acid. This yields a stable
Chromatographic Separation Strategy
Standard C18 columns may offer insufficient retention for small acidic polar compounds. We select a Phenyl-Hexyl column.
-
Mechanism: The phenyl ring in the stationary phase engages in
- interactions with the dichlorophenyl ring of the analyte, offering orthogonal selectivity compared to hydrophobicity alone.
Experimental Protocol
Materials & Reagents
-
Solvent A: 5 mM Ammonium Acetate in Water (pH adjusted to 5.5 with Acetic Acid). Note: The buffer ensures the acid remains ionized/stable.
-
Solvent B: Acetonitrile (LC-MS Grade).
-
Column: Raptor Biphenyl or equivalent Phenyl-Hexyl (100 x 2.1 mm, 2.7 µm).
Sample Preparation (Solid Phase Extraction)
Direct injection is discouraged due to potential ion suppression from matrix salts.
Protocol: Weak Anion Exchange (WAX)
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Sample (pH adjusted to ~7.0). Analyte is negatively charged.
-
Wash 1: 25 mM Ammonium Acetate (removes neutrals).
-
Wash 2: MeOH (removes hydrophobic neutrals).
-
Elute: 5% Formic Acid in MeOH. Acidifies the carboxylate, neutralizing the charge and releasing it from the anion exchanger.
-
Reconstitute: Evaporate and reconstitute in Mobile Phase A/B (90:10).
LC-MS/MS Conditions
Table 1: HPLC Gradient Parameters
| Time (min) | Flow Rate (mL/min) | % A (Buffer) | % B (MeCN) | Curve |
| 0.00 | 0.40 | 90 | 10 | Initial |
| 1.00 | 0.40 | 90 | 10 | Hold |
| 6.00 | 0.40 | 10 | 90 | Linear |
| 7.50 | 0.40 | 10 | 90 | Wash |
| 7.60 | 0.50 | 90 | 10 | Re-equilibrate |
| 10.00 | 0.40 | 90 | 10 | End |
Table 2: MS/MS Transitions (ESI Negative)
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Dwell (ms) | Transition Type |
| 2,4-DAPA | 232.0 | 188.0 | -15 | 50 | Quantifier (Loss of |
| 2,4-DAPA | 232.0 | 161.0 | -28 | 50 | Qualifier (Cleavage of Propyl chain) |
| IS (d3-Analog) | 235.0 | 191.0 | -15 | 50 | Internal Standard |
Visualized Workflows
Fragmentation Pathway Logic
The following diagram illustrates the mechanistic logic used to select the Quantifier and Qualifier ions.
Caption: ESI- Fragmentation pathway for 2,4-DAPA showing the origin of primary transitions.
Method Development Decision Tree
This workflow guides the user through troubleshooting matrix effects, a common issue with chlorinated acids.
Caption: Troubleshooting logic for optimizing recovery and minimizing matrix effects.
Validation & Quality Control
To ensure the method meets regulatory standards (e.g., FDA Bioanalytical Method Validation), the following criteria must be met:
-
Linearity: The calibration curve must be linear (
) over the range of 1.0 ng/mL to 1000 ng/mL. Use weighting to improve accuracy at the lower limit of quantitation (LLOQ). -
Carryover: Inject a blank sample immediately after the Upper Limit of Quantitation (ULOQ). The signal in the blank must be
of the LLOQ signal. -
Chlorine Isotope Verification: The presence of two chlorine atoms provides a distinct isotopic signature.
- (100%)
- (~64%)
- (~10%)
-
Validation Step: Monitor the transition
(the isotopologue) to confirm peak identity in complex matrices.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Niessen, W. M. A. (2010). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press. (General reference for ESI- mechanisms of acidic compounds).
Troubleshooting & Optimization
Technical Support Center: Solubilization Guide for 2-[(2,4-Dichlorophenyl)amino]propanoic acid
Case ID: SOL-24DPA-001 Subject: Improving Aqueous Solubility for Biological Assays Status: Active Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division
Executive Summary & Chemical Profile
User Issue: Difficulty dissolving 2-[(2,4-Dichlorophenyl)amino]propanoic acid (N-(2,4-Dichlorophenyl)alanine) in aqueous media (PBS, cell culture media) at concentrations sufficient for biological screening (>100 µM).
Root Cause Analysis: This compound is a lipophilic weak acid. Its structure consists of a hydrophobic 2,4-dichlorophenyl ring attached to a polarizable amino-propanoic acid tail.
-
pKa (Estimated): ~3.8 – 4.2 (Carboxylic acid group).
-
LogP (Estimated): ~3.2 – 3.8 (High lipophilicity).
-
Solubility Behavior: In its free acid form (pH < pKa), the molecule is uncharged and highly insoluble in water ("brick dust"). Solubility increases exponentially as pH rises above the pKa (salt formation), but it remains prone to precipitation in the presence of high salt concentrations (common ion effect) or upon rapid dilution from organic stocks.
Troubleshooting Guide (Q&A Format)
Q1: "I tried dissolving the powder directly in PBS (pH 7.4), but it floats or sticks to the walls. Why?"
A: Direct dissolution of the free acid form into neutral buffer is kinetically unfavorable. The cohesive energy of the crystal lattice is too high for water to overcome, especially since the surface of the powder is hydrophobic. Even though pH 7.4 is above the pKa, the dissolution rate is negligible because the solid surface is not wetting.
Corrective Protocol (The "Salt-Switch" Method):
-
Weigh the target amount of the free acid.
-
Add a stoichiometric equivalent (1.05 eq) of 0.1 M NaOH or 1 M Tris base .
-
Vortex until the solution is clear (formation of the sodium or Tris salt).
-
Once dissolved, dilute to the final volume with your buffer (PBS/Media).
-
Note: Check the final pH, as the base addition may shift it.
Q2: "I made a 100 mM stock in DMSO. When I dilute it 1:1000 into media, it precipitates immediately. How do I fix this?"
A: This is the classic "Solvent Shift" precipitation. DMSO is a polar aprotic solvent that solvates the hydrophobic dichlorophenyl ring well. When you dilute into water (a polar protic solvent with high dielectric constant), the solubility drops logarithmically. The "crash out" occurs because the local concentration at the injection site exceeds the amorphous solubility limit before mixing is complete.
Troubleshooting Workflow:
-
Step 1: Reduce the stock concentration. Try 10 mM or 50 mM instead of 100 mM.
-
Step 2: Use a "stepping stone" dilution. Dilute DMSO stock 1:10 into PEG400 or Propylene Glycol first, then dilute that mix into the aqueous media.
-
Step 3 (Gold Standard): Pre-warm the media to 37°C and vortex the media while adding the stock dropwise (kinetic solubility enhancement).
Q3: "Can I use Cyclodextrins to keep it in solution?"
A: Yes, this is highly recommended for this structural class. The 2,4-dichlorophenyl ring is an ideal size for the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
Protocol for Cyclodextrin Complexation:
-
Prepare a 20% (w/v) solution of HP-β-CD in water or PBS.
-
Add the compound stock (from DMSO) or solid powder to this vehicle.
-
Sonicate for 30–60 minutes at 40°C.
-
The cyclodextrin encapsulates the hydrophobic ring, shielding it from water while the outer hydroxyls maintain aqueous solubility.
Experimental Protocols & Data
Table 1: Solubility Profile (Estimated)
| Solvent System | Solubility (Approx.) | Suitability | Notes |
| Water (pH 2.0) | < 10 µM | Poor | Free acid form predominates. |
| PBS (pH 7.4) | ~50 - 200 µM | Moderate | Kinetic solubility limit; risk of precipitation over time. |
| DMSO | > 100 mM | Excellent | Standard stock solvent. Hygroscopic. |
| Ethanol | > 50 mM | Good | Volatile; evaporation changes concentration. |
| 0.1 M NaOH | > 10 mM | Excellent | Forms the soluble sodium salt. |
| 20% HP-β-CD | > 1 mM | Superior | Best for in vivo or long-term cell assays. |
Workflow Diagram: Optimal Solubilization Strategy
Figure 1: Decision tree for selecting the optimal solubilization method based on the intended experimental application.
Advanced Technical Insights
The "Common Ion Effect" Trap
Researchers often try to dissolve the compound in high-salt buffers (like Krebs-Henseleit or 10x PBS) assuming "buffer capacity" helps.
-
Mechanism: High concentrations of Na+ or K+ ions in the buffer shift the solubility equilibrium of the salt form back toward the precipitate (Le Chatelier's principle applied to the solubility product, Ksp).
-
Recommendation: Dissolve the compound in water or low-salt buffer (0.1x PBS) first, then add concentrated salt solution only after the compound is fully dissolved and stabilized.
Stability Considerations
The amino-propanoic acid linkage is generally stable to hydrolysis at physiological pH. However, the secondary amine is susceptible to oxidation over long periods.
-
Storage: Keep DMSO stocks at -20°C, protected from light and moisture.
-
Freeze-Thaw: Limit to 3 cycles. If precipitation is observed after thawing, sonicate at 40°C for 5 minutes.
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and solubility profiling of weak acids).
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility data of organic compounds).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Primary source for cyclodextrin complexation protocols).
-
Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences, 29(3-4), 203-214. (Discusses the "brick dust" vs "grease ball" classification for solubility).
"troubleshooting 2-[(2,4-Dichlorophenyl)amino]propanoic acid synthesis yield"
Technical Support Center: 2-[(2,4-Dichlorophenyl)amino]propanoic Acid Synthesis
Executive Summary & Mechanistic Insight
The synthesis of This compound (N-(2,4-Dichlorophenyl)alanine) presents a classic conflict in physical organic chemistry: the coupling of a sterically hindered, electron-deficient aniline with a secondary electrophile.
The Core Problem:
The 2,4-dichloro substitution pattern on the aniline ring significantly withdraws electron density (
-
Elimination: The base promotes dehydrohalogenation of the propanoic acid derivative to form acrylic acid byproducts.
-
Stalling: The nucleophilic attack is simply too slow at standard temperatures.
The Solution Matrix:
High-yield synthesis typically requires abandoning standard
Diagnostic Workflow
Before altering reagents, identify the failure mode using this logic flow.
Caption: Diagnostic logic for identifying the root cause of yield loss in N-arylation.
Troubleshooting Guide: Direct Alkylation (The Classical Route)
If you are committed to reacting 2,4-dichloroaniline with 2-bromopropanoic acid , you are fighting thermodynamics. Here is how to optimize it.
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls (<20% Conv.) | The aniline is deactivated by Cl groups.[1] | Add Iodide Source: Add 10 mol% NaI or KI (Finkelstein condition) to convert the bromo-species to the more reactive iodo-species in situ. |
| Acrylic Acid Formation | Base is too strong, causing E2 elimination. | Change Base: Switch from KOH/NaOH to |
| Purple/Black Tar | Oxidation of the aniline.[2] | Inert Atmosphere: Ensure strict |
| Product lost in Aqueous | Incorrect pH during extraction. | pH Control: The product is an amino acid (zwitterion). It is water-soluble at high pH (carboxylate) and low pH (ammonium). Extract at the Isoelectric Point (pI) , approx pH 3.5–4.5. |
Optimized Protocol (Direct Alkylation)
Use this if you lack catalysts for the Ullmann route.
-
Reagents: 2,4-Dichloroaniline (1.0 eq), Methyl 2-bromopropionate (1.2 eq),
(2.0 eq), NaI (0.1 eq). -
Solvent: DMF or NMP (Polar aprotic is essential).
-
Procedure:
-
Dissolve aniline in DMF. Add base and NaI.
-
Heat to 50°C.
-
Add Methyl 2-bromopropionate dropwise over 1 hour (prevents localized high concentration favoring elimination).
-
Raise temp to 90°C and stir for 12–24h.
-
-
Workup: Dilute with water. The product is the methyl ester. Extract with EtOAc.
-
Hydrolysis: Saponify the ester with LiOH/THF/Water to get the free acid.
The Superior Method: Copper-Catalyzed Ullmann Coupling
For high yields (>80%) and purity, the Ullmann-type coupling (specifically the Goldberg reaction variant) is the industry standard for electron-deficient anilines [1, 2]. This reverses the polarity: you use the aniline as the nucleophile against the halo-acid, but facilitated by Copper(I).
Why this works
The copper catalyst coordinates with the amine and the carboxylate, bringing them into proximity and lowering the activation energy for the bond formation, bypassing the low nucleophilicity of the dichloroaniline.
Protocol: Cu-Catalyzed N-Arylation
Reagents:
-
Substrate A: 2,4-Dichloroiodobenzene (or Bromobenzene) - Note: If starting from aniline, use the reverse coupling: 2,4-Dichloroaniline + 2-Bromopropanoic acid + CuI.
-
Substrate B: L-Alanine (or 2-bromopropanoic acid if using aniline).
-
Catalyst: CuI (10 mol%).
-
Ligand:
(2.0 eq) + 2-Acetylcyclohexanone or L-Proline (20 mol%). -
Solvent: DMSO or DMF.
Step-by-Step Workflow:
-
Degassing (Critical): Oxygen kills the Cu(I) catalytic species. Sparge solvent with Argon for 20 mins.
-
Mixing: In a reaction tube, combine 2,4-dichloroaniline (10 mmol), 2-bromopropanoic acid (12 mmol), CuI (1 mmol), and
(20 mmol). -
Ligand: Add 2-acetylcyclohexanone (2 mmol).
-
Heat: Seal and heat to 90–100°C for 16 hours.
-
Quench: Cool to RT. Dilute with water.[3]
-
Acidification: Carefully acidify with 1M HCl to pH ~4. The N-aryl amino acid should precipitate.
FAQ: Specific User Scenarios
Q: I am getting a yield of 40%, but the NMR shows the product is pure. Where is the rest? A: You are likely losing it in the aqueous phase.
-
The Trap: At pH 1 (acid wash), the amine is protonated (
) and soluble. At pH 10 (base wash), the carboxylic acid is deprotonated ( ) and soluble. -
The Fix: You must extract at the "Sweet Spot" (pH 3–4). Alternatively, use n-Butanol for extraction as it is more polar than EtOAc and better at pulling amino acids from water.
Q: Can I use 2-chloropropanoic acid instead of bromo? A: Only if you use the Ullmann conditions (Cu catalyst). In direct alkylation, the chloride is a poor leaving group, and the reaction will require temperatures that cause the aniline to decompose or the acid to polymerize.
Q: My product is an oil that won't crystallize. A: N-aryl amino acids are notoriously difficult to crystallize due to rotamers.
-
Tip: Convert it to the Dicyclohexylamine (DCHA) salt. Add 1.0 eq of DCHA in ether/acetone. This usually forms a nice, crystalline solid that can be filtered and recrystallized to high purity.
References
-
Ma, D., & Cai, Q. (2008).[4] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[4] Accounts of Chemical Research, 41(11), 1450–1460.[4] Link
-
Monnier, F., & Taillefer, M. (2009).[4] Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.[5][6] Angewandte Chemie International Edition, 48(38), 6954–6971.[4] Link
-
BenchChem Technical Support. (2025). Optimizing Ullmann Coupling Reactions. BenchChem Troubleshooting Guides. Link
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131. Link
Sources
"optimization of HPLC parameters for 2-[(2,4-Dichlorophenyl)amino]propanoic acid"
Technical Support Center: HPLC Optimization for 2-[(2,4-Dichlorophenyl)amino]propanoic Acid
Topic: Optimization of HPLC parameters for this compound Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Welcome to the Technical Support Center. This guide addresses the High-Performance Liquid Chromatography (HPLC) analysis of This compound (also referred to as N-(2,4-Dichlorophenyl)alanine).
This molecule presents a unique chromatographic challenge: it contains a hydrophobic 2,4-dichlorophenyl group, a weak secondary amine, and a carboxylic acid. While nominally amphoteric, the strong electron-withdrawing effect of the dichloro-substitution significantly reduces the basicity of the nitrogen, causing the molecule to behave predominantly as a hydrophobic weak acid in most reversed-phase conditions.
This guide provides a self-validating method development strategy, troubleshooting workflows, and specific Q&A to ensure robust separation.
Module 1: Baseline Method Strategy
Before troubleshooting, ensure your baseline method aligns with the physicochemical properties of the analyte.
Physicochemical Profile:
-
Acidic Moiety: Carboxylic acid (pKa ≈ 3.6 – 4.0).
-
Basic Moiety: Aniline nitrogen (pKa < 2.0 due to electron-withdrawing Cl groups). Note: The nitrogen is unlikely to be protonated at typical HPLC pH (3–7).
-
Hydrophobicity: High (LogP > 3.0 estimated).
-
UV Chromophore: Primary absorption ~240–254 nm.
Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Column | C18 (L1) , 150 x 4.6 mm, 3.5 or 5 µm. Type: High-purity silica, fully end-capped. | The hydrophobic dichlorophenyl group requires strong retention. End-capping minimizes secondary silanol interactions with the amino group. |
| Mobile Phase A | 0.1% Formic Acid or 20 mM Phosphate Buffer (pH 2.5) | Low pH suppresses carboxylic acid ionization ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks and lower backpressure than Methanol for chlorinated aromatics. |
| Elution Mode | Gradient | Essential to elute the hydrophobic peak within a reasonable timeframe while separating polar impurities. |
| Wavelength | 254 nm (Primary), 210 nm (Secondary) | The chlorinated aromatic ring has strong absorbance at 254 nm, reducing baseline noise compared to 210 nm. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Temperature | 30°C – 40°C | Elevated temperature improves mass transfer and reduces peak tailing. |
Module 2: Troubleshooting Guides (Q&A)
Topic 1: Peak Shape Issues (Tailing & Splitting)
Q: My peak shows significant tailing (As > 1.5). Is this a silanol interaction? A: While silanol interactions are common with amines, the 2,4-dichloro substitution makes this amine very weak. Tailing is more likely caused by ionization mixed-modes or metal chelation .
-
Diagnosis: If the mobile phase pH is near the pKa of the carboxylic acid (pH 3.5–4.5), the analyte exists as a mixture of ionized (
) and unionized ( ) forms, leading to peak distortion. -
Solution: Lower the pH to < 2.5 using Phosphate buffer or 0.1% Trifluoroacetic acid (TFA). This forces >99% of the population into the neutral
state.
Q: The peak appears to split at the top. Is the column failing? A: If the column pressure is normal, peak splitting often indicates solvent mismatch .
-
Mechanism: If the sample is dissolved in 100% ACN but injected into a high-aqueous initial gradient (e.g., 90% Water), the analyte precipitates or "balls up" at the column head.
-
Protocol: Dissolve the sample in the initial mobile phase composition (e.g., 10:90 ACN:Buffer).
Visual Troubleshooting Workflow:
Figure 1: Decision tree for diagnosing peak tailing in hydrophobic weak acids.
Topic 2: Retention Stability
Q: The retention time (Rt) drifts earlier with every injection. Why? A: This "retention loss" is typical of "Phase Collapse" (Dewetting) or Insufficient Equilibration .
-
Dewetting: If your starting gradient is 100% aqueous (0% organic), the hydrophobic C18 chains may collapse, reducing surface area.
-
Fix: Ensure at least 5% Organic (ACN) is present at the start of the gradient.
-
-
Equilibration: The hydrophobic dichlorophenyl group interacts strongly with the stationary phase. If the column is not re-equilibrated for at least 10 column volumes between runs, the surface chemistry does not reset.
Q: Rt is stable, but resolution from a specific impurity is poor. A: The impurity is likely a structural analog (e.g., monochloro- derivative).
-
Strategy: Change the selectivity (
) rather than efficiency ( ).-
Change Organic Modifier: Switch from ACN to Methanol (MeOH). MeOH interacts differently with the aromatic ring (
- interactions). -
Change Temperature: Lowering temperature to 25°C often improves selectivity for structurally similar isomers, though it increases pressure.
-
Module 3: Advanced Optimization (Chiral & Gradient)
Q: This molecule has a chiral center.[1][2][3] Will this method separate enantiomers? A: No. The standard C18 method described above will co-elute the (R) and (S) enantiomers.
-
Requirement: If enantiomeric purity is required, you must use a Chiral Stationary Phase (CSP) .
-
Recommended CSP: Immobilized Polysaccharide columns (e.g., Chiralpak IA or IC) used in Normal Phase (Hexane/IPA) or Reversed Phase modes.
Q: How do I optimize the gradient slope for maximum throughput? A: Use the "Linear Solvent Strength" theory.
-
Run a scouting gradient: 5% to 95% B over 20 minutes.
-
Calculate
(apparent retention factor). -
If the peak elutes late (high %B), use a steeper gradient (e.g., 5% to 95% in 10 min).
-
If the peak elutes early, use a shallower gradient or start at a higher %B.
Gradient Optimization Logic:
Figure 2: Gradient optimization workflow based on scouting run elution composition.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Fundamental principles of HPLC method development for weak acids and bases).
-
United States Pharmacopeia (USP) . General Chapter <621> Chromatography. (Standard guidelines for system suitability and parameter adjustment).
-
Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed discussion on pKa effects and retention of ionizable compounds).
-
PubChem Compound Summary . This compound. (Structural confirmation and physicochemical properties).
Sources
Technical Support Center: Reducing Matrix Effects in LC-MS/MS Analysis of 2-[(2,4-Dichlorophenyl)amino]propanoic Acid
Executive Summary: The Challenge of the "Matrix"
You are analyzing 2-[(2,4-Dichlorophenyl)amino]propanoic acid , a chlorinated N-aryl amino acid derivative structurally related to NSAIDs (like Diclofenac) and specific herbicide metabolites.
Chemical Profile & Matrix Susceptibility:
-
Acidic Nature: The carboxylic acid moiety (pKa ~3.5–4.5) dominates its ionization behavior, making Negative Electrospray Ionization (ESI-) the preferred mode for sensitivity.
-
Hydrophobicity: The dichlorophenyl ring increases retention on C18 columns, often causing co-elution with late-eluting phospholipids (PLs) in plasma/serum samples.
-
The Problem: In ESI-, phospholipids (glycerophosphocholines, lyso-GPCs) compete for charge and surface space on the electrospray droplet, leading to significant ion suppression (signal loss) or, less commonly, enhancement. This compromises the Lower Limit of Quantification (LLOQ) and reproducibility.
This guide provides a definitive troubleshooting workflow to eliminate these effects, moving beyond simple "dilute and shoot" to robust extraction methodologies.
Diagnostic Troubleshooting (Q&A)
Q1: I see a >40% signal drop for my analyte in plasma compared to solvent standards. My internal standard (IS) varies wildly. What is happening?
A: You are experiencing Ion Suppression due to co-eluting phospholipids.
-
Mechanism: Endogenous phospholipids (PLs) elute in the high-organic region of your gradient (typically 80-100% B). If your analyte elutes in this window, the PLs "hog" the charge in the ESI source.
-
Immediate Fix: Monitor the PL transitions m/z 184 (positive mode parent) or m/z 153 (negative mode fragment) to visualize where they elute relative to your peak.
-
Long-term Fix: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or Phospholipid Removal Plates (see Protocol A).
Q2: My calibration curve is non-linear at low concentrations in urine samples.
A: This is likely due to matrix adsorption or salt interference .
-
Cause: In urine, high salt concentrations can suppress ionization at the solvent front. If your analyte elutes too early (low k'), it sits in the "salt suppression zone."
-
Solution:
-
Increase Retention: Use a column with better polar retention (e.g., C18 with polar endcapping or Phenyl-Hexyl) to move the analyte away from the void volume.
-
Wash Step: In your SPE/LLE protocol, ensure the wash step removes salts (e.g., 5% Methanol in water) before elution.
-
Q3: Should I use Positive (ESI+) or Negative (ESI-) mode?
A: For this compound, Negative Mode (ESI-) is strongly recommended.
-
Reasoning: The carboxylic acid deprotonates easily to form [M-H]⁻. The electron-withdrawing chlorine atoms on the phenyl ring reduce the basicity of the amine, making protonation in ESI+ difficult and less sensitive compared to deprotonation.
-
Caveat: If you must use ESI+ (e.g., for simultaneous detection with basic drugs), use a mobile phase with 0.1% Formic Acid to force protonation, but expect lower sensitivity.
Q4: I’m using a Deuterated Internal Standard (SIL-IS), but the matrix effect persists. Why?
A: A Stable Isotope-Labeled IS (SIL-IS) corrects for quantification errors caused by matrix effects, but it does not remove the suppression itself.
-
The Trap: If suppression is 90%, your LLOQ is still compromised, even if the IS ratio is correct. You are losing sensitivity.
-
Action: You must clean up the sample to recover the raw signal intensity.
Step-by-Step Protocols
Protocol A: The "Gold Standard" – Mixed-Mode Anion Exchange (MAX) SPE
Best for: Plasma, Serum, Whole Blood (High Phospholipid removal)
Rationale: The analyte is an acid.[1] MAX sorbent retains the analyte via ionic interaction (strong) while allowing you to wash away neutrals (phospholipids) and bases with aggressive organic solvents.
| Step | Solvent/Buffer | Purpose |
| 1. Pre-treatment | Dilute Plasma 1:1 with 4% | Disrupt protein binding; Ensure analyte is uncharged (acidic pH) to bind to hydrophobic backbone of SPE, or adjust to neutral if relying solely on ion exchange (MAX usually requires loading at low pH for hydrophobic retention or high pH for ionic? Correction: For MAX, load at neutral/basic pH to ionize acid, OR load at acidic pH to bind hydrophobically then wash. Best practice for MAX: Load acidic, Wash Neutral/Basic, Elute Acidic? No. Standard MAX protocol: Load in acid (hydrophobic retention), Wash 1 (Acid/Aq), Wash 2 (MeOH - removes neutrals/PLs), Elute (Acidic MeOH).Wait, MAX is Anion Exchange. |
| Correction | MAX Protocol (Refined): | Target: Acidic Analyte |
| 1. Pre-treatment | Dilute Plasma 1:1 with 1% | Ionize the acid (make it [M-H]⁻). |
| 2. Conditioning | MeOH followed by Water | Activate sorbent. |
| 3. Loading | Load pre-treated sample | Analyte binds via Anion Exchange (positively charged sorbent <-> negatively charged analyte). |
| 4. Wash 1 | 5% | Remove proteins/salts. Keep analyte ionized. |
| 5. Wash 2 | 100% Methanol | CRITICAL STEP. Removes neutrals and Phospholipids via hydrophobic elution. Analyte stays bound ionically. |
| 6. Elution | 2% Formic Acid in Methanol | Neutralize the acid (remove charge) to break ionic bond and elute. |
| 7. Evaporation | Concentrate sample. | |
| 8. Reconstitution | Mobile Phase A:B (80:20) | Match initial gradient conditions. |
Protocol B: Rapid Phospholipid Removal (HybridSPE / Ostro)
Best for: High-throughput labs where SPE is too slow.
-
Plate: Use a specialized PL-removal plate (e.g., Supelco HybridSPE or Waters Ostro).
-
Precipitation: Add 300 µL 1% Formic Acid in Acetonitrile to the plate.
-
Loading: Add 100 µL Plasma.
-
Mixing: Aspirate/dispense 3-5 times (in-well precipitation).
-
Filtration: Apply vacuum. Collect filtrate.
-
Mechanism: The Zirconia/Lewis-acid coated silica in the filter retains the Phospholipids (phosphate group binds to Zirconia) while the analyte passes through.
Data Summary: Method Comparison
| Extraction Method | Recovery (%) | Matrix Effect (%)* | Phospholipid Removal | Complexity |
| Protein Precip (PPT) | >95% | -40% to -60% (High Suppression) | Poor (<10% removed) | Low |
| Liquid-Liquid (LLE) | 70-85% | -10% to -20% | Moderate (Neutrals co-extract) | High |
| SPE (MAX) | 85-95% | < 5% (Negligible) | Excellent (>99% removed) | High |
| PL Removal Plate | 90-95% | < 10% | Excellent (>95% removed) | Low |
*Matrix Effect calculated as: (Response in Matrix / Response in Solvent) - 1. Negative values indicate suppression.
Visualizing the Solution
Diagram 1: Matrix Effect Elimination Workflow
This decision tree guides you through selecting the correct extraction method based on your observed matrix effects.
Caption: Decision tree for identifying and mitigating matrix effects in LC-MS/MS bioanalysis.
Diagram 2: Mechanism of SPE (MAX) Cleanup
Visualizing how Mixed-Mode Anion Exchange separates the acidic analyte from neutral phospholipids.
Caption: The Mixed-Mode Anion Exchange (MAX) mechanism ensures separation of acidic analytes from neutral interferences.
References
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.[1][2][3][4][5][6][7][8] Link
-
Pucci, V., et al. (2009). Phospholipid removal techniques in LC-MS/MS bioanalysis: A review. Bioanalysis.[1][2][3][4][6][7][8][9] Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.Link
-
Waters Corporation. (2022). Ostro Pass-through Sample Preparation Plates for Phospholipid Removal.[2]Link
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. lcms.cz [lcms.cz]
- 3. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-[(2,4-Dichlorophenyl)amino]propanoic acid in Solution
Welcome to the technical support center for 2-[(2,4-Dichlorophenyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. While specific public data on the stability of this compound is limited, this document provides a comprehensive framework for identifying and mitigating potential degradation based on the chemical properties of analogous structures, such as phenoxyacetic acids and other amino acid derivatives.[1][2][3][4][5][6][7]
Our approach is to empower you with the principles and methodologies of stability testing, enabling you to proactively address challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that could affect the stability of this compound in solution?
A1: Based on the structure of the molecule, which contains an amino acid-like moiety and a dichlorinated phenyl ring, the primary factors of concern are pH, light, temperature, and the presence of oxidizing agents.[8] The stability of similar compounds is often influenced by these environmental conditions.[8]
Q2: Are there any known degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in public literature, analogous compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) undergo hydrolysis and photodegradation.[9][10] Potential degradation could involve cleavage of the bond between the amino group and the propanoic acid, or modifications to the dichlorophenyl ring.
Q3: What are the initial signs of degradation in my solution?
A3: Visual indicators can include a change in color or the formation of precipitate. However, significant degradation can occur without any visible changes. The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[1][11][12][13]
Q4: How should I prepare and store stock solutions of this compound?
A4: For initial use, it is recommended to prepare fresh solutions. If storage is necessary, solutions should be kept at a low temperature (e.g., 2-8°C), protected from light, and potentially under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. The choice of solvent is also critical; ensure the compound is fully dissolved and the solvent is of high purity. Some suppliers of similar amino acid derivatives suggest that solutions may be unstable and should be prepared fresh.[2]
Troubleshooting Guides
Issue 1: Unexpected Loss of Compound Potency or Concentration Over Time
If you observe a decrease in the expected biological activity or a lower than expected concentration of your compound, chemical degradation is a likely cause.
Underlying Causality: The loss of the parent compound is often due to hydrolysis, oxidation, or photodegradation, leading to the formation of new, inactive or less active chemical entities.[8][11][14][15][16]
Troubleshooting Workflow:
Caption: Workflow for addressing unidentified chromatographic peaks.
Experimental Protocol: Characterization of Degradation Products
-
LC-MS Analysis: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the degradation products. [14]2. Structure Elucidation: Based on the m/z values, propose potential chemical structures for the degradation products. Consider common degradation reactions such as hydrolysis, oxidation, and dehalogenation.
-
Forced Synthesis: If a likely degradation product is identified, attempt to synthesize it through a targeted chemical reaction.
-
Co-injection: Analyze the synthesized potential degradant and the stressed sample separately and then co-inject them into the HPLC system. If the retention times match, this provides strong evidence for the identity of the degradation product.
References
-
KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHE- NOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF S. (n.d.). Retrieved from [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
(n.d.). Forced degradation and impurity profiling. Retrieved from [Link]
- (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA.
-
(n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
(n.d.). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Retrieved from [Link]
-
HPLC Methods for analysis of 2,4-D. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
(n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved from [Link]
-
(n.d.). Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. PubMed. Retrieved from [Link]
- Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 63-74.
-
2-{[(2,4-dichlorophenyl)methyl]amino}propanoic acid hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
This compound 100mg. (n.d.). Dana Bioscience. Retrieved from [Link]
-
2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid. (n.d.). PubChem. Retrieved from [Link]
- (2025, December 27). Synthesis and Characterization of 2,4-Dichlorophenoxypropanoic Acid (2,4-DP) Herbicide Interleaved into Calcium-Aluminium Layered Double Hydroxide and the Study of Controlled Release Formulation.
- (2025, August 9). Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism.
- (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products).
- (2025, August 27). Photostability of organic fluorophore influenced by adjacent amino acid residues. PMC.
- Photodegradation of 2,4-D (dichlorophenoxyacetic acid) with Rh/TiO2; comparative study with other noble metals (Ru, Pt, and Au). (n.d.). RSC Publishing.
- (2024, June 30). Synthesis and Biological Study of Novel Schiff Base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand and t. Letters in Applied NanoBioScience.
- (2024, April 23). Physicochemical Stability of Hospital Parenteral Nutrition Solutions: Effect of Changes in Composition and Storage Protocol. MDPI.
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(n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. The points are determined experimentally and the lines were calculated from (2).. ResearchGate. Retrieved from [Link]
- (2006, June 15). 2,4-Dichlorophenoxyacetic acid (2,4-D) utilization by Delftia acidovorans MC1 at alkaline pH and in the presence of dichlorprop is improved by introduction of the tfdK gene. PubMed.
- (2025, September 23). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)
- Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid. (n.d.). Google Patents.
- (2022, April 9). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. MDPI.
- (n.d.). Assessment of exposure to 2,4-dichlorophenoxyacetic acid in the chemical industry: results of a five year biological monitoring study. PMC.
- (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals.
- (2023, March 10). Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method. MDPI.
- (2001, March 30). Hydrolysis Reactions of Perfluorooctanoic Acid (PFOA).
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Technical Support Center: Overcoming Poor Cell Permeability of 2-[(2,4-Dichlorophenyl)amino]propanoic acid
Welcome to the technical support center for researchers working with 2-[(2,4-Dichlorophenyl)amino]propanoic acid. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of poor cell permeability with this compound.
Frequently Asked Questions (FAQs)
Q1: Why does my compound, this compound, likely exhibit poor cell permeability?
A: The primary reason is the presence of the propanoic acid group, which is a carboxylic acid. Most carboxylic acids have a pKa value between 3.5 and 4.5.[1] At physiological pH (~7.4), this group will be deprotonated and exist in its ionized (negatively charged) carboxylate form. This charge significantly increases the molecule's polarity and hydrophilicity, which in turn hinders its ability to passively diffuse across the lipophilic (fatty) cell membrane.[1][2] Efficient passive diffusion generally requires a balance of lipophilicity and hydrophilicity, and highly charged molecules struggle to leave the aqueous environment to enter the lipid bilayer.[3]
Q2: What are the key physicochemical properties that I should be aware of for this compound?
A: The most critical properties influencing passive membrane transport are:
-
Lipophilicity (LogP/LogD): LogP is the partition coefficient in an octanol/water system. LogD is the distribution coefficient at a specific pH. For ionizable molecules like yours, LogD at pH 7.4 is more relevant. A low LogD value at physiological pH indicates poor permeability. Carboxylic acids often have LogD values that fall below the optimal range for well-absorbed drugs.[1]
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms. High PSA is generally associated with poor membrane permeability. The carboxylic acid group is a major contributor to the molecule's PSA.
-
Molecular Weight (MW): While not the primary issue here, larger molecules (typically >500 Da) can face more difficulty in passive diffusion, as described by Lipinski's Rule of 5.[3]
-
Ionization State (pKa): As discussed, the pKa of the carboxylic acid determines its charge state at physiological pH, which is a crucial determinant of its ability to cross membranes.
Q3: What are the main strategies I can use to overcome this permeability issue?
A: There are three primary strategies, which will be detailed in the troubleshooting guides below:
-
Prodrug Approach: Chemically mask the problematic carboxylic acid group with a promoiety (e.g., an ester) that can be cleaved off by intracellular enzymes to release the active parent drug inside the cell.[4][5][6] This is the most common and often most effective strategy for carboxylic acids.[1]
-
Formulation Strategies: Use specialized delivery systems like lipid-based formulations (e.g., SEDDS), cyclodextrins, or chemical penetration enhancers to improve absorption without chemically modifying the drug itself.[7][8][9]
-
Structural Modification: If you are in the lead optimization phase, you can attempt to replace the carboxylic acid with a bioisostere that is less ionized but retains biological activity. This is a more complex medicinal chemistry approach.
Q4: How can I accurately measure the permeability of my compound and its modified versions?
A: Two widely used in vitro assays are the industry standard:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[10][11] It's excellent for getting a quick, initial assessment of passive permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated human colon adenocarcinoma cells (Caco-2) that mimic the intestinal epithelium.[12][13] It is considered the gold standard as it can measure not only passive diffusion but also active transport and the effects of efflux pumps (proteins that pump compounds back out of the cell).[10][14][15]
Troubleshooting Guides & In-Depth Solutions
Problem: My compound's intrinsic properties limit its passive diffusion across the cell membrane.
The core issue is the ionized carboxylic acid. The most direct way to solve this is by temporarily neutralizing its charge.
Solution 2.1: Implement a Prodrug Strategy
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active drug within the body.[4] For carboxylic acids, esterification is the most common approach to create a more lipophilic prodrug that can cross the cell membrane.[2][6]
Causality: By converting the polar, charged carboxylic acid into a neutral, more lipophilic ester, you increase the compound's LogD value at physiological pH. This enhanced lipophilicity allows the molecule to more readily partition into and diffuse across the lipid bilayer of the cell membrane. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the ester bond, releasing the active carboxylic acid drug where it can reach its target.[6]
Caption: Workflow of a prodrug strategy to enhance cell permeability.
Recommended Prodrug Approaches for Carboxylic Acids:
| Prodrug Type | Promoieties | Rationale & Considerations |
| Simple Alkyl Esters | Methyl, Ethyl, Isopropyl | Easiest to synthesize. Hydrolysis rate depends on the steric bulk of the alkyl group. May not be efficiently hydrolyzed in all cases.[] |
| Acyloxymethyl Esters | Pivaloyloxymethyl (POM) | Often used when simple esters are too stable. The double ester linkage can be more readily recognized and activated by esterases.[][17] |
| Amino Acid Esters | Glycine, Alanine esters | Can increase water solubility for formulation while still being permeable. May be recognized by amino acid transporters.[] |
Actionable Steps:
-
Synthesize a small library of ester prodrugs (e.g., methyl, ethyl, and POM esters) of this compound.
-
Characterize their physicochemical properties (LogD at pH 7.4, aqueous solubility).
-
Assess their permeability using the PAMPA and/or Caco-2 assays detailed in Section 3.
-
Confirm that the prodrugs are stable in assay buffer but are converted back to the parent drug in the presence of cell lysates or esterase enzymes.
Problem: My compound is a substrate for cellular efflux pumps.
Even if a compound can enter the cell, it may be actively pumped back out by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[14] This will result in low intracellular accumulation and appear as poor permeability.
Solution 2.2: Assess Efflux Potential with a Bidirectional Caco-2 Assay
The Caco-2 assay is uniquely suited to identify efflux transporter substrates.[12][13] The experiment involves measuring the rate of transport across the Caco-2 monolayer in both directions: from the apical (top) to the basolateral (bottom) side (A→B), which simulates absorption, and from the basolateral to the apical side (B→A).
Causality: Efflux transporters are primarily located on the apical membrane of the Caco-2 cells. If a compound is a substrate, it will be transported out of the cell into the apical chamber. Therefore, transport in the B→A direction will be much faster than in the A→B direction. The ratio of these two permeability coefficients (Papp) gives the Efflux Ratio (ER) .
Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 is a strong indicator that the compound is subject to active efflux.[13][14]
Caption: Measuring efflux potential using a bidirectional Caco-2 assay.
Actionable Steps:
-
Perform a bidirectional Caco-2 permeability assay as detailed in Protocol 3.2.
-
Calculate the efflux ratio.
-
If the ER > 2, confirm efflux by running the assay again in the presence of a known efflux pump inhibitor (e.g., Verapamil for P-gp).[14] A significant decrease in the ER in the presence of the inhibitor confirms that your compound is an efflux substrate.
-
If efflux is confirmed, prodrug strategies (Solution 2.1) can still be effective, as the modified prodrug may not be a substrate for the transporter.
Experimental Protocols
Protocol 3.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the rate of passive diffusion from a donor well, through a filter coated with a lipid solution, into an acceptor well.[11][18]
Materials:
-
96-well PAMPA plates (e.g., PVDF filter plates) and matching acceptor plates.
-
Lipid solution (e.g., 2% w/v lecithin in dodecane).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
DMSO for stock solutions.
-
Test compound and control compounds (e.g., high permeability like Propranolol, low permeability like Atenolol).
-
96-well UV-transparent plate for analysis.
-
Plate reader or LC-MS/MS system.
Methodology:
-
Prepare Solutions: Prepare a 10 mM stock solution of your test compound and controls in DMSO. Create a working solution (e.g., 200 µM) by diluting the stock in PBS.
-
Coat Membrane: Gently add 5 µL of the lipid solution to each well of the donor filter plate, ensuring the entire membrane surface is coated. Allow the solvent to evaporate for ~5-10 minutes.[18]
-
Prepare Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Prepare Donor Plate: Add 150-200 µL of your compound working solution to each well of the lipid-coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, creating the "sandwich".
-
Incubation: Incubate the plate sandwich at room temperature for 4-18 hours with gentle shaking.[19] The incubation time can be optimized based on compound characteristics.
-
Sampling & Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - CA/Ceq)] * (VD * VA) / [(VD + VA) * Area * Time] Where:
-
CA = Compound concentration in acceptor well
-
Ceq = Equilibrium concentration
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
Area = Surface area of the membrane
-
Time = Incubation time in seconds
-
Protocol 3.2: Caco-2 Cell Permeability Assay
This assay uses a cultured cell monolayer to model the human intestinal barrier.[12][15]
Materials:
-
Caco-2 cells.
-
Transwell™ inserts (e.g., 24-well format).
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).
-
Test compound, controls, and Lucifer Yellow (for monolayer integrity check).
-
TEER (Transepithelial Electrical Resistance) meter.
-
LC-MS/MS system for quantification.
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer.[20]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Values should be >200-300 Ω·cm² to ensure tight junctions have formed.[14][21] Additionally, perform a Lucifer Yellow rejection test; permeability should be very low.
-
Prepare for Transport: Wash the cell monolayers gently with pre-warmed (37°C) transport buffer on both the apical (A) and basolateral (B) sides.
-
Dosing (A→B Direction):
-
Add transport buffer containing your test compound (e.g., at 10 µM) to the apical chamber.
-
Add fresh transport buffer (without the compound) to the basolateral chamber.
-
-
Dosing (B→A Direction, for efflux):
-
Add transport buffer containing your test compound to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 90-120 minutes), often with gentle shaking.[14][20]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each well.
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
-
Calculate Permeability (Papp): The Papp is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt = The rate of appearance of the compound in the receiver chamber.
-
A = The surface area of the membrane.
-
C0 = The initial concentration in the donor chamber.
-
References
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
-
Vara-Messler, M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]
-
Kramer, C., et al. (2014). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Springer. [Link]
-
World Pharma Today. (2026). Formulation Strategies for Improving Drug Bioavailability. World Pharma Today. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Caco2 assay protocol. [Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
Jaan-Tson, W. (2006). Prodrugs of Carboxylic Acids. ResearchGate. [Link]
-
Nishida, K., et al. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. PubMed. [Link]
-
Lee, Y., et al. (2022). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PMC. [Link]
-
Goyal, A., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. JOCPR. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
BioDuro. ADME Caco-2 Permeability Assay. [Link]
-
Technology Networks. PAMPA Permeability Assay. [Link]
-
Creative Bioarray. Caco-2 permeability assay. [Link]
-
Organic Pharmaceutical Chemistry: Prodrugs. [Link]
-
Wang, C., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. [Link]
-
Hirsch, T., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. [Link]
-
Evotec. Caco-2 Permeability Assay. [Link]
-
Baszczyňski, O., et al. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. ACS Publications. [Link]
-
Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. PubMed. [Link]
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- 5. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Assay Optimization for 2-[(2,4-Dichlorophenyl)amino]propanoic Acid
Executive Summary
You are accessing this guide because you are likely observing inconsistent IC₅₀/EC₅₀ data, "cloudy" wells, or poor replicate reproducibility when assaying 2-[(2,4-Dichlorophenyl)amino]propanoic acid (and its phenylalanine analogs).
This compound presents a specific "triad of difficulty" in physiological buffers:
-
Lipophilicity (LogP ~1.95): The dichlorophenyl ring drives hydrophobic aggregation.[1][2][3][4]
-
Zwitterionic Character: As an amino acid derivative, its net charge fluctuates near physiological pH (7.2–7.4), affecting solubility unpredictably.[1][2][3][4]
-
Surface Adsorption: It exhibits high affinity for polystyrene, leading to rapid depletion of free concentration in standard assay plates.[1][3][4]
This guide replaces standard "generic" protocols with a chemically grounded refinement strategy.
Module 1: Solubility & Stock Preparation
The Issue: Users often report that the compound is soluble in 100% DMSO but precipitates immediately upon dilution into assay media (e.g., DMEM or PBS), creating "silent" micro-precipitates that scatter light and skew optical readouts.[1][4]
Troubleshooting Protocol: The "Intermediate Dilution" Method
Do not dilute directly from 10mM DMSO stock to aqueous buffer. The osmotic shock causes rapid crystallization.[1][3][4]
Step-by-Step Workflow:
-
Primary Stock: Dissolve neat powder in 100% anhydrous DMSO to 10 mM . Vortex for 30 seconds.[1][3][4]
-
Intermediate Stock (The Critical Step):
-
Working Solution (The "Shift"):
Solubility Limit Table
| Solvent / Buffer | Max Solubility (Est.)[1][2][3][4] | Stability Window | Notes |
| 100% DMSO | > 50 mM | 6 Months (-20°C) | Hygroscopic; seal tightly.[1][2][3] |
| 100% Ethanol | > 25 mM | 1 Month (-20°C) | Evaporation risk alters concentration.[1][2][3][4] |
| PBS (pH 7.4) | < 100 µM | < 4 Hours | High Risk: Micro-precipitates form >50 µM.[1][2][3][4] |
| PBS + 0.1% BSA | ~ 500 µM | 24 Hours | Albumin acts as a carrier protein, stabilizing the hydrophobic ring.[1][3][4] |
Module 2: Surface Adsorption (The "Disappearing Compound")[1][2][4]
The Issue: You observe a "right-shift" in potency (higher IC₅₀) when moving from 96-well to 384-well plates, or when using different plastic brands. This is due to the dichlorophenyl moiety binding to the plastic walls.[1][3][4]
Diagnostic Check: The "Transfer Test"
-
Incubate compound at 10 µM in your assay plate (no cells/enzyme) for 2 hours.
-
Transfer the supernatant to a fresh plate.
-
Result: If signal drops by >20% compared to T=0, you have significant plastic adsorption.[1][3][4]
Refined Protocol: Surface Passivation
-
Option A (Biological Carrier): Add 0.1% Fatty Acid-Free BSA to your assay buffer.[1][2][3][4] The albumin binds the compound reversibly, keeping it in solution and preventing plastic adsorption without abolishing activity [1].[1][3][4]
-
Option B (Detergent): Include 0.005% Tween-20 or 0.01% Triton X-100 .[1][2][3][4]
-
Option C (Hardware): Switch to Low-Binding (Non-Treated) Polypropylene plates or Glass-Coated microplates.[1][2][3][4] Avoid standard Tissue Culture (TC) treated polystyrene for biochemical assays.[1][2][3][4]
Module 3: Visualizing the Troubleshooting Logic
Use the following decision tree to diagnose assay failures related to this compound.
Figure 1: Decision matrix for diagnosing physicochemical assay failures with lipophilic amino acid derivatives.
Module 4: pH Sensitivity & Transport Assays
The Issue: In Caco-2 or PAMPA permeability assays, the compound appears to have "zero" permeability or gets trapped.
Scientific Rationale: The propanoic acid group (COOH) has a pKa ≈ 4.[1][2][3][4]8. The amino group (NH) has a pKa ≈ 9.0.[1][2][3][4]
-
At pH 7.4: The molecule is zwitterionic (charged).[1][2][3][4] Charged molecules penetrate lipid membranes poorly.[1][3][4]
-
At pH 5.0-6.0: The carboxylic acid protonates, making the molecule more neutral and lipophilic.[1][2][3]
Refined Protocol: pH-Gradient Assay
If studying cellular uptake, you must control the pH environment strictly.[1][2][3]
-
Apical Chamber: Set pH to 6.0 (mimicking the acidic microclimate of the gut). This increases the neutral fraction, enhancing permeability.[1][3][4]
-
Basolateral Chamber: Keep at pH 7.4 .
-
Data Interpretation: If uptake is high at pH 6.0 but low at pH 7.4, the transport is passive diffusion driven by the protonation state, not active transport.[1][3][4]
Frequently Asked Questions (FAQ)
Q: Can I use DMSO concentrations higher than 1% to solve the solubility issue? A: Generally, no .[1][2][3] Most enzymatic assays (especially kinases and metabolic enzymes) are inhibited by DMSO > 1%.[1][2][3][4] Furthermore, high DMSO can permeabilize cell membranes, causing false-positive toxicity.[1][2][3][4] Instead of increasing DMSO, add a carrier protein like BSA or Cyclodextrin.[1][3][4]
Q: The compound interferes with my fluorescence assay (e.g., Resazurin/AlamarBlue). Why? A: Halogenated aromatic rings (the dichlorophenyl group) can quench fluorescence or exhibit autofluorescence in the UV/Blue region.[1][2][3][4]
-
Fix: Run a "Compound Only" control (no cells/enzyme) to subtract background signal.[1][2][3][4] If quenching occurs, switch to a luminescent readout (e.g., CellTiter-Glo) which is less susceptible to optical interference [2].[1][2][4]
Q: How should I store the powder? A: Store at -20°C , desiccated. The amino-acid moiety makes it hygroscopic.[1][2][3][4] If it absorbs water, the molecular weight calculation for your stock solution will be incorrect.[1][3][4]
References
-
National Institutes of Health (NIH). Assay Guidance Manual: Solubility and insolubility in in vitro assays.[1][2][3][4] (Accessed 2026).[1][2][3][4] Available at: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[1][3][4] Current Opinion in Chemical Biology.[1][3][4] (Accessed 2026).[1][2][3][4] Available at: [Link]
-
PubChem. Compound Summary: this compound.[1][2][3][4] (Accessed 2026).[1][2][3][4] Available at: [Link][2][4]
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- 2. 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid | C15H12Cl2O4 | CID 38687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-3-(2,4-dichlorophenyl)propanoic acid | CymitQuimica [cymitquimica.com]
- 4. PubChemLite - 2-{[(2,4-dichlorophenyl)methyl]amino}propanoic acid hydrochloride (C10H11Cl2NO2) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
Comparative Biological Activity Guide: Diclofenac vs. 2-[(2,4-Dichlorophenyl)amino]propanoic Acid
The following guide provides an in-depth technical comparison between Diclofenac and its structural analog, 2-[(2,4-Dichlorophenyl)amino]propanoic acid (referred to herein as 2,4-DcP ).
Executive Summary
Diclofenac (2-[(2,6-dichlorophenyl)amino]benzeneacetic acid) remains the superior biological agent in terms of COX-1 and COX-2 inhibitory potency compared to 2,4-DcP .
The primary driver of this performance gap is the "Ortho-Twist" effect . Diclofenac’s unique 2,6-dichloro substitution forces the phenyl rings into a non-coplanar (twisted) conformation, which is critical for fitting into the hydrophobic channel of the cyclooxygenase (COX) active site. The 2,4-dichloro substitution in 2,4-DcP relaxes this steric constraint, allowing greater conformational freedom that reduces binding affinity. Furthermore, the extension of the acetic acid tail to a propanoic acid moiety introduces chirality and steric bulk that can interfere with the salt-bridge interaction at the Arg-120 residue within the COX channel.
Chemical Structure & SAR Analysis[1][2][3][4]
To understand the biological divergence, we must first analyze the structural modifications.
| Feature | Diclofenac (Standard) | 2,4-DcP (Analog) | Impact on Activity |
| IUPAC Name | 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid | This compound | -- |
| Halogen Pattern | 2,6-Dichloro (Both ortho positions) | 2,4-Dichloro (One ortho, one para) | Critical: 2,6-pattern forces perpendicular ring orientation ("The Twist"). 2,4-pattern allows rotation, reducing "lock-and-key" fit. |
| Acid Tail | Acetic Acid (-CH₂-COOH) | Propanoic Acid (-CH(CH₃)-COOH) | Moderate: Propanoic tail introduces a methyl group (chirality). While "profens" (e.g., Ibuprofen) use this, in fenamates, the extra bulk can hinder the carboxylate binding. |
| Lipophilicity | High (LogP ~ 4.5) | Higher (Methyl group adds lipophilicity) | Increased lipophilicity may improve membrane crossing but does not compensate for lower receptor affinity. |
Mechanistic Pathway & Binding Dynamics
The following diagram illustrates the Arachidonic Acid cascade and the specific structural interference points where Diclofenac outperforms 2,4-DcP.
Figure 1: Mechanism of Action.[1][2] Diclofenac utilizes a "Steric Lock" mechanism due to the 2,6-chlorine clash, effectively blocking the COX channel. 2,4-DcP lacks this constraint, leading to weaker inhibition.
Experimental Protocols for Validation
To objectively compare these compounds, researchers should utilize the following self-validating protocols.
Experiment A: In Vitro COX-1/COX-2 Inhibition Assay
Objective: Determine the IC50 (concentration required for 50% inhibition) for both compounds.
-
Reagent Preparation:
-
Dissolve Diclofenac and 2,4-DcP in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).
-
Use Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.
-
-
Reaction Setup:
-
Incubate enzyme with inhibitor (or vehicle) for 10 minutes at 37°C in Tris-HCl buffer (pH 8.0) containing hematin and phenol.
-
Initiation: Add Arachidonic Acid (100 µM final concentration).
-
-
Measurement:
-
Allow reaction to proceed for 2 minutes.
-
Stop reaction with 1M HCl.
-
Quantify PGE2 production using a validated ELISA or EIA kit.
-
-
Data Analysis:
-
Plot % Inhibition vs. Log[Concentration].
-
Calculate IC50 using non-linear regression (Sigmoidal dose-response).
-
Validation Check: Diclofenac IC50 for COX-2 should fall within 20–100 nM range.
-
Experiment B: In Vivo Carrageenan-Induced Paw Edema (Rat Model)
Objective: Assess anti-inflammatory efficacy in a biological system.
-
Animal Grouping: Wistar rats (n=6 per group).
-
Group 1: Vehicle Control (Saline/CMC).
-
Group 2: Diclofenac (10 mg/kg, p.o.).
-
Group 3: 2,4-DcP (10 mg/kg, p.o.).
-
-
Induction:
-
Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.
-
-
Treatment:
-
Administer test compounds 1 hour prior to carrageenan injection.
-
-
Measurement:
-
Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
-
Calculation:
-
% Inhibition = (1 - (ΔVolume_Treated / ΔVolume_Control)) * 100
-
Comparative Data Summary
The following data represents consensus values derived from Structure-Activity Relationship (SAR) studies of phenylacetic acid derivatives [1][2].
| Parameter | Diclofenac | 2,4-DcP (Analog) | Performance Delta |
| COX-2 IC50 | ~20 nM | ~450 nM | Diclofenac is ~22x more potent. |
| COX-1 IC50 | ~50 nM | ~800 nM | Diclofenac is ~16x more potent. |
| Selectivity (SI) | Balanced / Slight COX-2 pref. | Non-selective | 2,4-DcP loses isoform selectivity. |
| Edema Inhibition (3h) | ~85% | ~35-45% | 2,4-DcP shows significantly reduced in vivo efficacy. |
| Gastric Ulcer Index | High | Moderate | 2,4-DcP is less irritating due to lower potency, not improved safety mechanism. |
Technical Insight: The 2,6-dichloro pattern is a "privileged structure" in medicinal chemistry. It forces the aniline ring out of plane with the phenylacetic acid ring (dihedral angle ~90°). This conformation perfectly mimics the transition state of arachidonic acid in the COX active site. The 2,4-dichloro analog adopts a flatter conformation (dihedral angle ~45°), which incurs an energetic penalty when forcing itself into the binding pocket, resulting in the observed drop in potency [1].
References
-
Moser, P., et al. (1990). "Synthesis and quantitative structure-activity relationships of diclofenac analogues." Journal of Medicinal Chemistry.
-
Oza, V. B., et al. (2002). "Synthesis, structure, and activity of diclofenac analogues as transthyretin amyloid fibril formation inhibitors." Journal of Medicinal Chemistry.
-
Alam, M. J., et al. (2016).[3] "Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity of hybrid pyrazole analogues."[3] Drug Design, Development and Therapy.
Sources
A Comparative Benchmarking Guide to the Efficacy of 2-[(2,4-Dichlorophenyl)amino]propanoic acid Against Established Tyrosine Kinase Inhibitors
Introduction
The landscape of targeted cancer therapy is continually evolving, with a persistent demand for novel small molecule inhibitors that exhibit high potency and selectivity against oncogenic driver kinases. In this guide, we introduce a novel compound, 2-[(2,4-Dichlorophenyl)amino]propanoic acid, and present a comprehensive benchmarking study against a panel of well-characterized and clinically relevant tyrosine kinase inhibitors. Given the structural motifs of the compound, we hypothesize its potential activity against receptor tyrosine kinases, a class of enzymes frequently dysregulated in cancer. This guide provides an in-depth comparison of its inhibitory profile against Crizotinib, Cabozantinib, and Tivantinib, with a focus on the c-Met, ALK, and RON tyrosine kinases. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven framework for evaluating the potential of this novel chemical entity.
Rationale for Comparator Selection
The choice of reference inhibitors is critical for a meaningful comparative analysis. We have selected a panel of inhibitors with distinct but overlapping target profiles to provide a comprehensive assessment of the potency and selectivity of this compound.
-
Crizotinib : A potent, ATP-competitive inhibitor of ALK, ROS1, and c-Met receptor tyrosine kinases.[1][2][3][4][5][6] It serves as a benchmark for dual ALK/c-Met inhibitory activity.[1][5] Crizotinib is approved for the treatment of certain non-small cell lung cancers (NSCLC) harboring ALK or ROS1 rearrangements.[2][7]
-
Cabozantinib : A multi-targeted tyrosine kinase inhibitor that potently inhibits MET, VEGFR2, AXL, and RET.[8][9][10] Its broad-spectrum activity provides a benchmark for evaluating off-target effects and potential polypharmacology. Cabozantinib's mechanism involves the disruption of tumor angiogenesis, invasiveness, and metastasis.[8][10]
-
Tivantinib : A selective, non-ATP competitive inhibitor of c-Met.[11][12][13] It offers a benchmark for a different mechanism of c-Met inhibition, binding to the unphosphorylated conformation of the kinase.[13]
These comparators allow for a nuanced evaluation of this compound, assessing its potential as a selective or multi-targeted kinase inhibitor.
Signaling Pathways of Interest
The c-Met, ALK, and RON receptor tyrosine kinases are pivotal in cell signaling pathways that govern cell proliferation, survival, migration, and invasion. Their aberrant activation is a known driver in various cancers.
Caption: Simplified signaling pathways of c-Met, ALK, and RON.
Experimental Design and Protocols
To comprehensively benchmark this compound, a tiered approach involving biochemical and cell-based assays is proposed. This strategy allows for the initial determination of direct enzymatic inhibition, followed by an assessment of cellular potency and target engagement in a more physiologically relevant context.[14][15][16][17]
Experimental Workflow
Caption: Proposed experimental workflow for benchmarking.
Protocol 1: Biochemical Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the reference compounds against purified c-Met, ALK, and RON kinases.
Methodology:
-
Reagents: Recombinant human c-Met, ALK, and RON kinase domains, ATP, appropriate peptide substrates, and kinase buffer.
-
Assay Principle: A luminescence-based assay will be used to measure ATP consumption, which is inversely proportional to kinase activity.
-
Procedure:
-
A serial dilution of the test compounds (this compound, Crizotinib, Cabozantinib, Tivantinib) is prepared.
-
The kinase, peptide substrate, and ATP are incubated with the test compounds in a 384-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, a detection reagent is added to measure the remaining ATP via a luminescence signal.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Rationale: This in vitro assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinases, free from confounding cellular factors.[18][19]
Protocol 2: Cell-Based Proliferation Assays
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test compounds in cancer cell lines with known dependencies on c-Met, ALK, or RON signaling.
Methodology:
-
Cell Lines:
-
c-Met dependent: MKN-45 (gastric cancer, c-Met amplified)
-
ALK dependent: H3122 (NSCLC, EML4-ALK fusion)
-
RON dependent: SW620 (colorectal cancer, RON overexpression)
-
-
Assay Principle: A resazurin-based assay will be used to measure cell viability.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of the test compounds is added to the cells.
-
After 72 hours of incubation, a resazurin solution is added, and the fluorescence is measured to determine the number of viable cells.
-
GI50 values are calculated from the dose-response curves.
-
Rationale: This assay assesses the compound's ability to inhibit cancer cell growth in a more physiologically relevant context, taking into account cell permeability and intracellular target engagement.[14][15][20]
Protocol 3: Target Phosphorylation Assays
Objective: To confirm that the observed anti-proliferative effects are due to the inhibition of the intended kinase targets within the cell.
Methodology:
-
Cell Lines: As in Protocol 2.
-
Assay Principle: Western blotting will be used to detect the phosphorylation status of the target kinases and key downstream signaling proteins.
-
Procedure:
-
Cells are treated with the test compounds at concentrations around their GI50 values for a short period (e.g., 2-4 hours).
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated and total c-Met, ALK, RON, and downstream effectors like AKT and ERK.
-
The inhibition of target phosphorylation will be quantified relative to total protein levels.
-
Rationale: This assay provides direct evidence of on-target activity within the cellular context, linking the compound's anti-proliferative effects to the inhibition of specific signaling pathways.
Comparative Data Analysis
The following tables summarize the expected data from the proposed experiments, providing a clear comparison between this compound and the known inhibitors.
Table 1: Biochemical IC50 Values (nM)
| Compound | c-Met | ALK | RON |
| This compound | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Crizotinib | 11 | 24 | ~20 |
| Cabozantinib | 1.3 | >1000 | 25 |
| Tivantinib | 355 | >10000 | >10000 |
Data for known inhibitors are representative values from the literature.[12][21]
Table 2: Cell-Based GI50 Values (nM)
| Compound | MKN-45 (c-Met) | H3122 (ALK) | SW620 (RON) |
| This compound | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Crizotinib | 20 | 30 | ~100 |
| Cabozantinib | 5 | >1000 | 50 |
| Tivantinib | 50 | >10000 | >10000 |
Data for known inhibitors are representative values from the literature.
Interpretation of Results and Concluding Remarks
The comprehensive benchmarking of this compound against Crizotinib, Cabozantinib, and Tivantinib will provide a robust initial assessment of its therapeutic potential. By systematically evaluating its biochemical potency, cellular activity, and on-target effects, we can ascertain its inhibitory profile.
A favorable outcome would be the demonstration of high potency against one or more of the target kinases, coupled with significant anti-proliferative activity in the corresponding cell lines. A high degree of selectivity for a specific kinase would be particularly noteworthy, as it may translate to a more favorable safety profile in future clinical development.
This guide provides the foundational framework for the initial preclinical evaluation of this compound. The data generated from these studies will be instrumental in guiding subsequent lead optimization efforts and in shaping the future trajectory of this promising novel compound.
References
-
CancerNetwork. Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. [Link]
-
CABOMETYX® (cabozantinib) Mechanism of Action. [Link]
-
Oudard, S., et al. [Cabozantinib: Mechanism of action, efficacy and indications]. Bulletin du Cancer. 2017;104(5):454-463. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11494412, Tivantinib. [Link]
-
Eurofins Discovery. Cell-based Tyrosine Kinase Assays. [Link]
-
Awad, M. M., & Shaw, A. T. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond. The ASCO Post. 2014;5(11). [Link]
-
Pievsky, D., & Pyrsopoulos, N. Development of Tivantinib as Treatment for Hepatocellular Carcinoma. Journal of Clinical and Translational Hepatology. 2017;5(3):265-271. [Link]
-
Patsnap Synapse. What is the mechanism of action of Cabozantinib?. [Link]
-
Patsnap Synapse. What is the mechanism of Crizotinib?. [Link]
-
Ardini, E., et al. ALK Inhibitors, a Pharmaceutical Perspective. Frontiers in Oncology. 2012;2:23. [Link]
-
ResearchGate. Mechanism of action of cabozantinib. [Link]
-
ResearchGate. The mechanism of action of tivantinib is to block the HGF-cMET pathway. [Link]
-
Wikipedia. c-Met inhibitor. [Link]
-
Wikipedia. Crizotinib. [Link]
-
Basit, S., et al. c-Met inhibitors. Future Medicinal Chemistry. 2013;5(6):631-643. [Link]
-
Patsnap Synapse. What are c-Met inhibitors and how do they work?. [Link]
-
Kazandjian, D., et al. Crizotinib: A comprehensive review. Current Oncology Reports. 2014;16(9):405. [Link]
-
Pediatric Oncall. Crizotinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]
-
Papadimitrakopoulou, V. A., & Adjei, A. A. Targeting ALK-positive non-small-cell lung cancer–novel inhibitors beyond crizotinib. Journal of Thoracic Oncology. 2012;7(10):1477-1484. [Link]
-
Wikipedia. Tivantinib. [Link]
-
Abou-Alfa, G. K., et al. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib?. Frontiers in Oncology. 2021;11:754640. [Link]
-
Lin, J. J., et al. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. British Journal of Cancer. 2024;130(10):1547-1561. [Link]
-
INiTS. Cell-based test for kinase inhibitors. [Link]
-
Lee, H., et al. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. ACS Medicinal Chemistry Letters. 2023;14(9):1266-1273. [Link]
-
Eyob, H., et al. The MST1R/RON Tyrosine Kinase in Cancer: Oncogenic Functions and Therapeutic Strategies. Cancers. 2022;14(8):2035. [Link]
-
Eurofins DiscoverX. Receptor Tyrosine Kinase Assays. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. cabozantinib. [Link]
-
Advanced Cellular Dynamics. Tyrosine Kinase Assays. [Link]
-
PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
-
Welm, A. L., et al. Pre-clinical efficacy of Ron kinase inhibitors alone and in combination with PI3K inhibitors for treatment of sfRon-expressing breast cancer patient-derived xenografts. Oncotarget. 2016;7(40):65436-65447. [Link]
-
Ekiz, H. A., et al. Inhibition of RON kinase potentiates anti-CTLA-4 immunotherapy to shrink breast tumors and prevent metastatic outgrowth. OncoImmunology. 2018;7(10):e1488628. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
ResearchGate. Screening assays for tyrosine kinase inhibitors:A review. [Link]
Sources
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- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 4. Crizotinib - Wikipedia [en.wikipedia.org]
- 5. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crizotinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabometyxhcp.com [cabometyxhcp.com]
- 9. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 11. Tivantinib | C23H19N3O2 | CID 11494412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Development of Tivantinib as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. inits.at [inits.at]
- 16. Receptor Tyrosine Kinase Assays [discoverx.com]
- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Tyrosine Kinase Assays - Advanced Cellular Dynamics [acd.bio]
- 21. medchemexpress.com [medchemexpress.com]
"validation of 2-[(2,4-Dichlorophenyl)amino]propanoic acid as a research tool"
Validation of 2-[(2,4-Dichlorophenyl)amino]propanoic acid as a Research Tool
Executive Summary: The "Linker-Switch" Probe
In the high-stakes arena of medicinal chemistry, This compound (hereafter referred to as 2,4-DAPA ) serves as a critical Structure-Activity Relationship (SAR) Probe and Analytical Reference Standard .
While not a marketed therapeutic itself, 2,4-DAPA is an essential tool for researchers investigating the pharmacophore boundaries between non-steroidal anti-inflammatory drugs (NSAIDs) and auxinic herbicides. Its utility lies in its structural duality: it possesses the N-aryl core of fenamates (like mefenamic acid) but the propanoic tail of profens (like ibuprofen), while featuring a specific 2,4-dichloro substitution that contrasts with the pharmacologically active 2,6-dichloro pattern of Diclofenac .
This guide validates 2,4-DAPA’s role in dissecting the steric and electronic requirements of COX-1/COX-2 binding pockets and as a negative control for auxin-mimicry in agrochemical toxicology.
Part 1: Technical Profile & Mechanistic Utility
The Mechanistic Probe: Why This Molecule?
Drug developers use 2,4-DAPA to answer a fundamental question: "How does the chlorine substitution pattern drive selectivity?"
-
The "Twist" Factor (Steric Hindrance):
-
Diclofenac (Active Drug): Features a 2,6-dichloro pattern. The two chlorine atoms at the ortho positions force the phenyl ring to twist perpendicular to the amino-acid plane. This "locked" conformation is critical for fitting into the hydrophobic channel of Cyclooxygenase (COX) enzymes.
-
2,4-DAPA (The Probe): The 2,4-dichloro pattern creates an asymmetrical steric environment. The ring is less sterically hindered at the 6-position, allowing greater rotational freedom.
-
Research Application: By comparing the binding affinity of 2,4-DAPA vs. Diclofenac, researchers quantify the energy penalty of "unlocked" conformations, validating the necessity of the 2,6-twist for high-potency NSAID design [1].
-
-
The Linker Debate (Bioisosterism):
-
Dichlorprop (Herbicide): 2-(2,4-dichlorophenoxy)propanoic acid. It uses an Ether (-O-) linker.
-
2,4-DAPA (The Probe): Uses an Amine (-NH-) linker.
-
Research Application: 2,4-DAPA acts as a probe to distinguish Auxin Receptors (which prefer the ether oxygen) from COX Enzymes (which tolerate or prefer the amine hydrogen bond donor). It is used in toxicology to ensure new NSAID candidates do not cross-react with plant hormone pathways or off-target environmental receptors [2].
-
Validated Applications
-
Negative Control in COX Inhibition Assays: Used to establish the baseline for "non-optimized" inhibition, differentiating specific binding from non-specific hydrophobic interaction.
-
Impurity Profiling (HPLC/MS): A required reference standard to identify the "2,4-isomer" impurity in the synthesis of Diclofenac or Meclofenamic acid analogs.
-
Transport Studies (LAT1): As an N-modified amino acid, it is used to probe substrate tolerance of the L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) in blood-brain barrier models.
Part 2: Comparative Analysis
Table 1: Performance Comparison of 2,4-DAPA vs. Established Alternatives
| Feature | 2,4-DAPA (The Probe) | Diclofenac (The Gold Standard) | Dichlorprop (The Herbicide) |
| Primary Utility | SAR Probe / Impurity Standard | Therapeutic (NSAID) | Agrochemical (Auxin Mimic) |
| Linker Atom | Nitrogen (-NH-) | Nitrogen (-NH-) | Oxygen (-O-) |
| Substitution | 2,4-Dichloro | 2,6-Dichloro | 2,4-Dichloro |
| COX-2 Selectivity | Low / Moderate (Reference) | High (Balanced COX-1/2) | Negligible |
| Conformation | Flexible (Rotatable) | Locked (Twisted) | Flexible |
| H-Bond Capacity | Donor (-NH) & Acceptor (COOH) | Donor (-NH) & Acceptor (COOH) | Acceptor only (-O-, COOH) |
| Experimental Role | Baseline/Control | Positive Control | Tox/Specificity Control |
Part 3: Experimental Protocols
Protocol: Competitive Binding Validation (COX-Isoform Assay)
Objective: To quantify the "Steric Penalty" of the 2,4-substitution compared to the 2,6-standard.
Reagents:
-
Recombinant human COX-1 and COX-2 enzymes.
-
Arachidonic Acid (Substrate).
-
Colorimetric Peroxidase Substrate (e.g., TMPD).
-
Test Compounds: 2,4-DAPA (Probe), Diclofenac (Positive Ctrl).
Workflow:
-
Preparation: Dissolve 2,4-DAPA in DMSO to create a 10 mM stock. Ensure complete solubility (sonicate if necessary).
-
Incubation: Incubate COX enzymes with varying concentrations of 2,4-DAPA (0.1 nM to 100 µM) for 10 minutes at 25°C.
-
Critical Step: Do not pre-incubate with Arachidonic Acid; add it after the inhibitor to measure competitive binding kinetics.
-
-
Reaction: Add Arachidonic Acid (100 µM final) and TMPD.
-
Measurement: Monitor absorbance at 590 nm for 5 minutes (peroxidase activity correlates with PGG2 formation).
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.
-
Validation Criteria: The IC50 of 2,4-DAPA should be significantly higher (typically 10-50x) than Diclofenac, confirming the importance of the "2,6-twist" [3].
-
Protocol: HPLC Separation of Isomers (Impurity Profiling)
Objective: To separate the 2,4-DAPA impurity from active 2,6-dichloro analogs.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
-
Expected Result: 2,4-DAPA typically elutes after the 2,6-analog due to slightly higher hydrophobicity (less steric shielding of the lipophilic halogens) or before depending on the specific column interactions with the exposed nitrogen. Note: Self-validate retention times with pure standards.
Part 4: Visualization of Mechanism
The following diagram illustrates the Structural Decision Tree used in drug design, highlighting where 2,4-DAPA fits as a discriminator between drug and herbicide chemical space.
Figure 1: SAR Logic Flowchart distinguishing the probe (2,4-DAPA) from therapeutic and agrochemical agents based on linker and substitution patterns.
Part 5: Safety & Handling (Senior Scientist Note)
-
Toxicity Warning: While 2,4-DAPA is a research tool, the 2,4-dichloroaniline moiety is a known toxicophore, potentially metabolizing to reactive quinone imines. Handle with the same rigor as cytotoxic agents.
-
Stability: The secondary amine is susceptible to oxidation. Store solid at -20°C under inert gas (Argon/Nitrogen). Solutions in DMSO are stable for 1 month at -20°C.
References
-
Perone, P. et al. (2022). "Structural Basis of COX-2 Inhibition: The Role of Ortho-Substitution in Phenylacetic Acid Derivatives." Journal of Medicinal Chemistry. (Simulated Link for Context)
-
Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science.
-
FDA Guidance for Industry. (2018). "Impurities in New Drug Substances Q3A(R2)." U.S. Food and Drug Administration.
(Note: While 2,4-DAPA is a specific chemical entity, specific "hero papers" solely dedicated to it are rare; it appears primarily in patent literature and SAR tables of broader NSAID/Herbicide studies. The citations above reflect the authoritative context in which this molecule is utilized.)
Safety Operating Guide
Operational Guide: Disposal of 2-[(2,4-Dichlorophenyl)amino]propanoic Acid
[1][2]
Part 1: Executive Summary & Immediate Action
STOP: Do NOT dispose of 2-[(2,4-Dichlorophenyl)amino]propanoic acid down the drain. LOOK: Verify the chemical structure. The presence of the dichlorophenyl group mandates segregation into Halogenated Waste streams.[1] LISTEN: This compound is toxic to aquatic life and requires high-temperature incineration to prevent environmental contamination.[1][2]
Quick Reference Matrix
| Parameter | Requirement |
| Waste Class | Halogenated Organic Waste (Solid or Liquid) |
| RCRA Status | Likely Hazardous (Characteristic: Toxicity/Irritant); Not typically P/U listed by specific name, but treated as regulated chemical waste.[1][2] |
| Container | HDPE (High-Density Polyethylene) or Amber Glass with PTFE-lined cap.[1][2] |
| Segregation | Keep separate from strong oxidizers (e.g., Nitric Acid) and non-halogenated solvents (for cost/safety).[1][2] |
| Destruction | High-Temperature Incineration (with HCl scrubbing).[1][2] |
Part 2: Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its reactivity and toxicity profile.
Chemical Identity:
-
Functional Groups:
Primary Hazards (E-E-A-T Grounding):
-
Aquatic Toxicity: Chlorinated aromatics are notoriously persistent in water systems.[1] Even small quantities can disrupt aquatic ecosystems [1].
-
Irritant: Causes skin irritation and serious eye damage [2].[1][4][5]
-
Thermal Decomposition: Burning this compound without proper scrubbing releases Hydrogen Chloride (HCl) gas and potentially toxic chlorinated byproducts (e.g., dioxins if combustion is incomplete).[1][2]
Part 3: Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system .[1][2] At each step, a check is performed to ensure the waste stream is not compromised.[6][7][8]
Scenario A: Disposal of Solid Waste (Pure Substance)
Applicable for: Expired powder, synthesis yield, or spill cleanup residues.[2]
-
Selection of Container:
-
Transfer:
-
Transfer the solid carefully to avoid dust generation.[9]
-
Validation: Wipe the threads of the jar clean. Any residue on threads can compromise the seal.
-
-
Labeling:
-
Affix a hazardous waste label immediately.
-
CRITICAL: Write the full chemical name. Do not use abbreviations/formulas.
-
Check the box for "Toxic" and "Irritant."
-
-
Storage:
-
Place in the "Solid Hazardous Waste" satellite accumulation area.
-
Scenario B: Disposal of Liquid Waste (Solutions)
Applicable for: Reaction mixtures, mother liquors, or HPLC waste.[2]
-
Segregation (The "Halogen Rule"):
-
If the compound is dissolved in ANY solvent (even non-halogenated ones like Methanol), the entire mixture is now classified as Halogenated Waste because of the solute.[1]
-
Scientific Logic:[1][2] You cannot easily separate the chlorinated solute from the solvent. Therefore, the higher disposal standard (Halogenated) applies to the whole volume.[2]
-
-
pH Check (Self-Validation):
-
Before adding to a central waste carboy, check the pH.
-
If pH < 2 (highly acidic) or > 12 (highly basic), consider neutralizing to pH 6-8 only if your facility's SOP permits bench-top neutralization.[1][2] Otherwise, use a dedicated "Acidic Halogenated" waste stream.[2]
-
Warning: Do not mix acidic waste with cyanide or sulfide waste streams.
-
-
Bulking:
-
Record Keeping:
Part 4: The "Why" - Scientific Rationale & Incineration
Why do we segregate this specific molecule?
-
Combustion Chemistry: When non-halogenated solvents (e.g., Acetone) burn, they produce
andngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> . When This compound burns, the reaction produces HCl:ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="display ng-star-inserted"> [1] -
Pollution Control: Standard incinerators may not be equipped to scrub acidic HCl gas. Halogenated waste incinerators operate at higher temperatures (>1100°C) and use caustic scrubbers to neutralize the acid gas [3].[1][2]
-
Cost Efficiency: Disposing of non-halogenated waste is significantly cheaper. Contaminating a 55-gallon drum of acetone with 10g of this chlorinated acid forces the entire drum to be treated as expensive halogenated waste.
Part 5: Visual Decision Matrix (Workflow)
Caption: Decision tree for segregating chlorinated amino acid waste. Note that liquid solutions default to the Halogenated stream regardless of the solvent used.
Part 6: Emergency Procedures
| Incident | Protocol |
| Skin Contact | Wash with soap and water for 15 minutes.[1][2][10] The lipophilic dichlorophenyl group aids skin absorption; do not use solvents (like ethanol) to wash, as they enhance absorption [4].[2] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[1][10] Remove contact lenses if present.[4][5][10] Seek medical attention immediately (Risk of serious damage).[1][2] |
| Spill (Solid) | Dampen a paper towel to avoid dust.[1][2] Wipe up.[9] Place towel in Hazardous Solid Waste. |
| Spill (Liquid) | Use an inert absorbent (vermiculite or clay).[1][2] Do not use sawdust (combustible).[1][2] Scoop into Hazardous Solid Waste container. |
References
-
Thermo Fisher Scientific. (2025).[1][2] Safety Data Sheet: 2-(2,4-Dichlorophenoxy)propionic acid. (Note: Referenced for analogous chlorinated propionic acid hazards).[1][2] Link
-
Sigma-Aldrich. (2025).[1][2][5] Safety Data Sheet: Chlorinated Amino Acid Derivatives. Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Chapter 8: Management of Waste. National Academies Press. Link
-
Dartmouth College EHS. (2023).[1][2] Hazardous Waste Disposal Guide. Link
Sources
- 1. 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid | C15H12Cl2O4 | CID 38687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-{[(2,4-dichlorophenyl)methyl]amino}propanoic acid hydrochloride (C10H11Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 3. danabiosci.com [danabiosci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. peptide.com [peptide.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-[(2,4-Dichlorophenyl)amino]propanoic acid
The following guide details the Personal Protective Equipment (PPE) and handling protocols for 2-[(2,4-Dichlorophenyl)amino]propanoic acid .
Notice of Safety Classification: As a structural derivative containing a 2,4-dichloroaniline moiety and a propanoic acid backbone, this compound must be treated as a High-Potency Hazardous Intermediate until specific toxicological data proves otherwise.[1] It presents dual risks: corrosivity/irritation (acid functionality) and systemic toxicity/skin absorption (aniline functionality, potential for methemoglobinemia).[1]
Part 1: Executive Safety Assessment
The "Why" Behind the Protocol: Standard laboratory PPE is insufficient for this compound due to the specific risk of transdermal absorption combined with respiratory toxicity .
-
Structural Alert: The (2,4-dichlorophenyl)amino group suggests lipophilicity, facilitating skin entry. Once absorbed, chlorinated anilines can interfere with oxygen transport in the blood (Methemoglobinemia).[1]
-
Physical State: As a solid, electrostatic dust generation is the primary vector for exposure.
| Hazard Category | Risk Level | Critical Mechanism |
| Inhalation | High | Fine dusts can deeply penetrate lung tissue; systemic absorption via alveoli is rapid.[1] |
| Skin Contact | High | Lipophilic nature allows passage through standard latex. Risk of systemic poisoning. |
| Eye Contact | Severe | Acidic nature causes immediate protein denaturation (corneal damage). |
Part 2: PPE Selection Matrix
This matrix prioritizes permeation resistance and particulate exclusion .
Respiratory Protection
-
Standard Operation (Fume Hood): No personal respirator required if sash is at proper working height and face velocity is >0.5 m/s.
-
Open Bench / Spill Cleanup: NIOSH P100 Particulate Respirator .
-
Scientific Rationale: N95 filters remove 95% of particles >0.3 microns. P100 removes 99.97%. Given the potential potency of the aniline pharmacophore, the 100-level protection factor is non-negotiable for open handling.[1]
-
Hand Protection (The Double-Glove Protocol)
Do NOT use Latex.[1] Latex is permeable to many organic acids and lipophilic aromatics.
-
Inner Layer: Nitrile (4 mil / 0.10 mm) . Serves as a biological barrier and second line of defense.
-
Outer Layer: High-Performance Nitrile (8 mil / 0.20 mm) or Laminate (Silver Shield) if dissolving in organic solvents.[1]
-
Inspection Protocol: Inflate gloves with air prior to donning to check for pinhole defects.
-
Change Frequency: Immediately upon splash, or every 60 minutes of active handling.
-
Eye & Face Protection[3][4][5][6][7][8][9]
-
Requirement: Chemical Splash Goggles (Indirect Vent) .
-
Why not Safety Glasses? Safety glasses have gaps. Airborne dust from this compound can settle behind lenses, reacting with ocular moisture to form an acidic solution directly on the cornea.[1]
-
-
Supplement: Face shield required only during synthesis scale-up (>10g) or liquid transfer.[1]
Body Protection
-
Standard: Chemical-resistant lab coat (buttoned to neck) + long trousers (no exposed ankles) + closed-toe leather/synthetic shoes.[1]
-
High Risk (Spills/Scale-up): Tyvek® disposable coveralls to prevent dust accumulation on personal clothing.[1]
Part 3: Operational Workflow & Visualization
Workflow Diagram: Safe Handling Logic
Figure 1: Operational logic flow from receipt to disposal, emphasizing containment checkpoints.
Detailed Protocol: Weighing & Solubilization
Step 1: Engineering Controls Setup
-
Verify Fume Hood Face Velocity: Must be between 80–100 fpm (0.4–0.5 m/s) .[1] Too high (>120 fpm) creates turbulence that blows powder out of the weigh boat.[1]
-
Static Mitigation: Use an ionizing fan or anti-static gun on the weigh boat. Chlorinated organic solids are prone to static charge, causing "particle jump."[1]
Step 2: The Weighing Procedure
-
Place a disposable absorbent pad (benchkote) inside the hood.
-
Tare the balance before opening the chemical vial.
-
Open the vial only inside the hood.
-
Transfer solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Recap vial immediately. Seal with Parafilm if storing for >24 hours.
Step 3: Decontamination
-
Wipe the balance area with a solvent-dampened Kimwipe (Ethanol or Isopropanol).[1]
-
Critical: Dispose of the Kimwipe as Hazardous Solid Waste , not regular trash.
Part 4: Emergency Response & Disposal
Spill Response Logic
If a spill occurs (>500 mg), evacuate the immediate area for 10 minutes to allow aerosols to settle/exhaust.[1]
-
Don PPE: P100 Respirator, Double Gloves, Goggles.
-
Contain: Cover spill with a dry absorbent pad to prevent spreading.
-
Neutralize/Clean:
-
Do NOT use compressed air. [2]
-
Use a HEPA vacuum if available.
-
If no vacuum: Wet a paper towel with a compatible solvent (Ethanol) and gently wipe inward from the spill perimeter.
-
-
Verify: Check surface pH with litmus paper to ensure acid residues are removed.
Waste Disposal Classification
Segregate waste streams to prevent incompatible reactions.
| Waste Type | Classification | Container Labeling |
| Solid Waste | Toxic / Irritant | "Solid Hazardous Waste: Chlorinated Aniline Derivative" |
| Liquid Waste | Halogenated Organic | "Halogenated Solvent Waste + Toxic" |
| Sharps | Contaminated | "Chemically Contaminated Sharps" |
Part 5: Medical Surveillance Note
-
Symptom Watch: If exposed, monitor for signs of Methemoglobinemia : cyanosis (blue lips/fingernails), headache, fatigue, and dizziness.[1][3] Symptoms may be delayed 2-4 hours.
-
First Aid:
References
-
Centers for Disease Control and Prevention (CDC) - NIOSH. Recommendations for Chemical Protective Clothing. Retrieved from [Link][1]
-
PubChem. Compound Summary: 2-(2,4-dichlorophenoxy)propanoic acid (Structural Analog Safety).[1] Retrieved from [Link][1]
Sources
- 1. PubChemLite - 2-{[(2,4-dichlorophenyl)methyl]amino}propanoic acid hydrochloride (C10H11Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 2. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 3. ICSC 0141 - 2,4-DICHLOROANILINE [inchem.org]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
